SR9186
Description
Propriétés
IUPAC Name |
1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O/c27-15-17-1-3-18(4-2-17)19-5-9-21(10-6-19)31-26(33)32-22-11-7-20(8-12-22)23-13-14-28-25-24(23)29-16-30-25/h1-14,16H,(H,28,29,30)(H2,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDMEJWMCJAMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C5C(=NC=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR9186: A Technical Guide to a Highly Selective CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the clearance of a significant portion of clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered therapeutic agents. The development of selective CYP3A4 inhibitors is crucial for both studying its metabolic pathways and for potential therapeutic applications as pharmacokinetic enhancers. This technical guide provides an in-depth overview of SR9186, a potent and highly selective inhibitor of CYP3A4. We will delve into its mechanism of action, comparative inhibitory potency, detailed experimental protocols for its evaluation, and the structural basis for its remarkable selectivity over the closely related CYP3A5 isoform.
Introduction to CYP3A4 and the Need for Selective Inhibition
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including pharmaceuticals, as well as endogenous compounds.[1] Of these, CYP3A4 is the most abundant and clinically significant isoform in the human liver and intestine, metabolizing approximately 50% of all prescribed drugs.[1] This broad substrate specificity, however, also makes CYP3A4 highly susceptible to inhibition by various compounds, leading to potentially harmful drug-drug interactions.[2]
The development of potent and selective CYP3A4 inhibitors is of great interest for several reasons. Firstly, they are invaluable research tools for "reaction phenotyping" studies, allowing scientists to delineate the specific contribution of CYP3A4 to the metabolism of a new chemical entity. Secondly, selective CYP3A4 inhibitors can be employed as "pharmacokinetic enhancers" or "boosters" in combination therapies. By inhibiting the metabolic clearance of a co-administered drug, they can increase its plasma concentration and therapeutic efficacy.
A significant challenge in developing CYP3A4 inhibitors has been achieving selectivity over CYP3A5, a closely related isoform that shares 87% amino acid sequence identity and a high degree of structural similarity in its active site.[2] Many existing CYP3A4 inhibitors, such as ketoconazole, also exhibit significant activity against CYP3A5, confounding experimental results and potentially leading to off-target effects in a clinical setting. This compound has emerged as a valuable tool to overcome this challenge due to its exceptional selectivity for CYP3A4.
This compound: A Potent and Selective CYP3A4 Inhibitor
This compound is a small molecule that has demonstrated high potency and over 1000-fold selectivity for the inhibition of CYP3A4 compared to CYP3A5.[3] This remarkable selectivity allows for the precise investigation of CYP3A4-mediated metabolism in complex biological systems, such as human liver microsomes, where both isoforms may be present.
Mechanism of Action
This compound acts as a competitive inhibitor of CYP3A4. It binds to the active site of the enzyme, preventing the substrate from binding and subsequent metabolism. The inhibition by this compound is not mechanism-based, meaning it does not require metabolic activation to exert its inhibitory effect and the inhibition is reversible.[3] Pre-incubation of this compound with human liver microsomes and NADPH does not significantly increase its inhibitory potency, further supporting a reversible, competitive mechanism of action.[3]
Quantitative Inhibitory Potency
The inhibitory potency of this compound against CYP3A4 has been quantified using various probe substrates. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity in the nanomolar range. For comparison, the IC50 and inhibitory constant (Ki) values for this compound and other common CYP3A4 inhibitors are summarized in the tables below.
Table 1: IC50 Values of this compound for CYP3A4 Inhibition with Various Substrates [3][4]
| Probe Substrate | IC50 (nM) |
| Midazolam (1'-hydroxylation) | 9 |
| Testosterone (6β-hydroxylation) | 4 |
| Vincristine (M1 formation) | 38 |
Table 2: Comparative Inhibitory Potency (IC50 and Ki) of CYP3A4 Inhibitors
| Inhibitor | Probe Substrate | IC50 (nM) | Ki (nM) | Reference |
| This compound | Midazolam | 9 | - | [3][4] |
| Testosterone | 4 | - | [3][4] | |
| Ketoconazole | Midazolam | - | 11 - 45 | [5] |
| Testosterone | - | 11 - 45 | [5] | |
| Ritonavir | Midazolam | 50 | - | [5] |
| Testosterone | - | 19 | [5] | |
| Cobicistat | - | 32 | - | [5] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and protein concentration.
Pharmacokinetic Profile
In vitro studies have shown that this compound has a long half-life of 106 minutes in human liver microsomes (1 mg/mL), indicating sustained inhibition of CYP3A4 in an experimental setting.[3] At present, detailed in vivo pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. Further preclinical studies are required to fully characterize its pharmacokinetic profile.
Experimental Protocols for CYP3A4 Inhibition Assays
The following sections provide detailed methodologies for two common in vitro assays used to determine the inhibitory potential of compounds against CYP3A4. These protocols are based on the use of human liver microsomes (HLMs) and specific probe substrates, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Midazolam 1'-Hydroxylation Inhibition Assay
This assay measures the inhibition of the CYP3A4-mediated conversion of midazolam to its primary metabolite, 1'-hydroxymidazolam.
Materials:
-
Human Liver Microsomes (HLMs)
-
Midazolam
-
This compound (or other test inhibitor)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Internal Standard (e.g., deuterated 1'-hydroxymidazolam)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of midazolam in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of this compound or the test inhibitor in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Potassium Phosphate Buffer
-
This compound or test inhibitor at various concentrations (including a vehicle control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add midazolam to a final concentration that is close to its Km for CYP3A4 (typically 1-5 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 1'-hydroxymidazolam from other components.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of 1'-hydroxymidazolam to the internal standard.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Testosterone 6β-Hydroxylation Inhibition Assay
This assay measures the inhibition of the CYP3A4-mediated conversion of testosterone to its major metabolite, 6β-hydroxytestosterone.
Materials:
-
Human Liver Microsomes (HLMs)
-
Testosterone
-
This compound (or other test inhibitor)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Internal Standard (e.g., deuterated 6β-hydroxytestosterone)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of testosterone in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of this compound or the test inhibitor.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Follow the same incubation setup as the midazolam assay, but use testosterone as the substrate. The final concentration of testosterone is typically around its Km for CYP3A4 (e.g., 20-50 µM).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction and prepare the samples for analysis as described for the midazolam assay.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 6β-hydroxytestosterone.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM: Monitor the specific precursor-to-product ion transitions for 6β-hydroxytestosterone and the internal standard.
-
-
-
Data Analysis:
-
Calculate the IC50 value as described for the midazolam assay.
-
Visualizing the Molecular Mechanisms and Experimental Workflows
CYP3A4 Catalytic Cycle and Inhibition
The following diagram illustrates the general catalytic cycle of CYP3A4 and the point of intervention by a competitive inhibitor like this compound.
This diagram shows that this compound competes with the substrate for binding to the ferric (Fe³⁺) state of the CYP3A4 enzyme. By forming a stable, but reversible, complex with the enzyme, this compound prevents the initiation of the catalytic cycle and subsequent substrate metabolism.
Experimental Workflow for Determining CYP3A4 Inhibition
The following workflow diagram outlines the key steps involved in assessing the inhibitory potential of a compound against CYP3A4 in vitro.
This diagram provides a clear, step-by-step overview of the experimental process, from reagent preparation to the final determination of the IC50 value.
Structural Basis of this compound Selectivity
The high selectivity of this compound for CYP3A4 over CYP3A5 can be attributed to subtle but critical differences in the active site architecture of the two enzymes. While the overall fold is highly conserved, variations in key amino acid residues create distinct topographies within the substrate-binding cavities.
This diagram illustrates that the subtle differences in the active site topographies of CYP3A4 and CYP3A5 lead to differential binding affinities for this compound. The more accommodating active site of CYP3A4 allows for a more favorable binding interaction, resulting in potent inhibition, while the more constrained active site of CYP3A5 leads to weaker binding and significantly less inhibition.
Conclusion
This compound represents a significant advancement in the development of selective CYP3A4 inhibitors. Its high potency and exceptional selectivity over CYP3A5 make it an invaluable tool for researchers in drug metabolism and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory. As our understanding of the structural and functional nuances of CYP isoforms continues to grow, the development and application of highly selective probes like this compound will be instrumental in advancing the fields of pharmacology and toxicology.
References
- 1. youtube.com [youtube.com]
- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between SR9186 and SR9009
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of SR9186 and SR9009, two research compounds that, despite their similar nomenclature, possess fundamentally distinct mechanisms of action, chemical structures, and biological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering clarity on their disparate molecular targets and associated experimental considerations.
Executive Summary: Distinct Molecular Identities
This compound and SR9009 are not analogs and do not share a common therapeutic target. SR9009 is widely recognized as a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, key components of the circadian clock machinery.[1] In contrast, this compound (also known as ML368) is a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism.[2][3] This fundamental difference in their primary biological targets dictates their entirely separate applications in biomedical research.
Chemical and Physical Properties
The chemical structures of this compound and SR9009 are distinct, reflecting their different molecular targets.
| Property | This compound (ML368) | SR9009 (Stenabolic) |
| Chemical Name | N-(4'-cyano[1,1'-biphenyl]-4-yl)-N'-[4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl]-urea | ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate |
| Molecular Formula | C₂₆H₁₈N₆O | C₂₀H₂₄ClN₃O₄S |
| Molecular Weight | 426.47 g/mol | 437.94 g/mol |
| CAS Number | 1361414-26-7 | 1379686-30-2 |
| Primary Target | Cytochrome P450 3A4 (CYP3A4) | Nuclear Receptors REV-ERBα and REV-ERBβ |
| Mechanism of Action | Inhibition | Agonism |
Mechanism of Action and Signaling Pathways
This compound: A Selective CYP3A4 Inhibitor
This compound functions as a potent and highly selective inhibitor of CYP3A4.[2][3] CYP3A4 is a major phase I drug-metabolizing enzyme, primarily found in the liver and intestine, responsible for the oxidative metabolism of a vast array of xenobiotics, including a large percentage of clinically used drugs.
The mechanism of this compound involves direct binding to the active site of the CYP3A4 enzyme, thereby preventing the metabolism of its substrates.[3] This inhibition can lead to significant drug-drug interactions, as the co-administration of this compound with a drug metabolized by CYP3A4 would result in increased plasma concentrations of that drug, potentially leading to toxicity.
SR9009: A REV-ERB Agonist
SR9009 is a synthetic ligand that binds to and activates the REV-ERB nuclear receptors, REV-ERBα and REV-ERBβ.[1] These receptors are crucial components of the core circadian clock, acting as transcriptional repressors of key clock genes, including Bmal1.[4]
By activating REV-ERB, SR9009 enhances the recruitment of co-repressors, leading to the suppression of target gene expression.[5] This modulation of the circadian machinery affects various physiological processes, including metabolism, inflammation, and sleep-wake cycles.[6][7] It is important to note that some studies have reported REV-ERB-independent effects of SR9009, suggesting potential off-target activities that warrant further investigation.[8][9]
Quantitative Data and In Vitro Efficacy
The following tables summarize the key quantitative data for this compound and SR9009, highlighting their distinct potencies and targets.
Table 1: In Vitro Activity of this compound
| Assay | Target | Substrate | IC₅₀ (nM) | Reference |
| Midazolam → 1'-hydroxymidazolam | CYP3A4 | Midazolam | 9 | [2] |
| Testosterone → 6β-hydroxytestosterone | CYP3A4 | Testosterone | 4 | [2] |
| Vincristine → Vincristine M1 | CYP3A4 | Vincristine | 38 | [2] |
| Midazolam → 1'-hydroxymidazolam | CYP3A5 | Midazolam | >60,000 | [3] |
| Testosterone → 6β-hydroxytestosterone | CYP3A5 | Testosterone | >60,000 | [3] |
Table 2: In Vitro Activity of SR9009
| Assay | Target | Cell Line | IC₅₀ / EC₅₀ (nM) | Reference |
| REV-ERBα Transcriptional Repression Assay | REV-ERBα | HEK293 | 670 | |
| REV-ERBβ Transcriptional Repression Assay | REV-ERBβ | HEK293 | 800 | |
| Bmal1 Luciferase Reporter Assay | REV-ERBα | - | 710 |
Experimental Protocols
This compound: CYP3A4 Inhibition Assay
A common method to determine the inhibitory potential of this compound on CYP3A4 is a fluorometric or LC-MS-based assay using human liver microsomes or recombinant CYP3A4.
Detailed Steps:
-
Preparation of Reagents: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP3A4), a phosphate buffer (pH 7.4), and a specific CYP3A4 substrate (e.g., testosterone).
-
Incubation with Inhibitor: Various concentrations of this compound are added to the reaction mixture.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of NADPH.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined time.
-
Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the control (no inhibitor), and the IC₅₀ value is calculated.
SR9009: REV-ERB Functional Assay (Cell-Based)
A common method to assess the activity of SR9009 is a cell-based reporter gene assay.
Detailed Steps:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for REV-ERBα or REV-ERBβ and a reporter plasmid containing the luciferase gene under the control of a REV-ERB-responsive promoter (such as the Bmal1 promoter).
-
Cell Culture: The transfected cells are cultured to allow for gene expression.
-
Compound Treatment: The cells are then treated with various concentrations of SR9009 or a vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for the compound to exert its effect on gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Normalization: The luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Data Analysis: The degree of repression of luciferase activity at each SR9009 concentration is used to calculate an IC₅₀ or EC₅₀ value.
Pharmacokinetic Profiles
This compound: this compound has been shown to have a long half-life (106 minutes) in incubations with 1 mg/ml human liver microsomes, indicating sustained CYP3A4 inhibition.[3]
SR9009: Pharmacokinetic studies in mice have indicated that SR9009 has a short half-life and low oral bioavailability, which has led to the use of intraperitoneal injections in many in vivo studies.[10]
Conclusion
This compound and SR9009 are fundamentally different research compounds with distinct molecular targets and mechanisms of action. This compound is a selective inhibitor of the drug-metabolizing enzyme CYP3A4, making it a tool for studying drug interactions and metabolism. In contrast, SR9009 is an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, positioning it as a modulator of the circadian clock and related metabolic pathways. A clear understanding of these core differences is essential for the appropriate design and interpretation of experiments in drug discovery and development. Researchers should be mindful of the potential for REV-ERB-independent effects of SR9009 in their studies.
References
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of rev-erbα suppresses LPS-induced macrophage M1 polarization and prevents pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
The Discovery and Synthesis of SR9186 (ML368): A Selective CYP3A4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR9186, also known as ML368, is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's properties and the methodologies used for its characterization. The development of selective CYP3A4 inhibitors like this compound is crucial for dissecting the specific roles of CYP3A4 in drug metabolism and for mitigating potential drug-drug interactions.
Introduction
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[1] Among the various CYP isoforms, CYP3A4 is the most abundant in the human liver and intestine, and it is responsible for the metabolism of over 50% of clinically used drugs.[1][2] The significant contribution of CYP3A4 to drug metabolism makes it a key player in drug-drug interactions (DDIs). Inhibition of CYP3A4 can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.
A major challenge in studying CYP3A-mediated metabolism is the presence of another closely related and functionally similar isoform, CYP3A5. Many existing CYP3A inhibitors lack sufficient selectivity to distinguish between CYP3A4 and CYP3A5, hindering the precise determination of the contribution of each enzyme to drug clearance. To address this, this compound (ML368) was developed as a highly selective chemical probe to investigate CYP3A4-dependent metabolism.
Discovery of this compound (ML368)
This compound was identified through a focused medicinal chemistry effort aimed at optimizing an initial screening hit from the imidazopyridine scaffold. The goal was to develop a potent inhibitor of CYP3A4 with high selectivity over CYP3A5. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, culminating in the identification of this compound as a compound with exceptional potency and selectivity for CYP3A4.
Synthesis of this compound (ML368)
The chemical synthesis of this compound, with the IUPAC name 1-(4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)urea, follows a multi-step synthetic route. A general scheme for the synthesis is provided below.
Synthetic Scheme
Caption: General synthetic strategy for this compound (ML368).
Biological Activity and Selectivity
The inhibitory activity of this compound against CYP3A4 was evaluated using various probe substrates. The selectivity was determined by comparing its inhibitory potency against CYP3A4 to that against other CYP isoforms, particularly CYP3A5.
In Vitro Inhibition Data
The following table summarizes the IC50 values of this compound against CYP3A4 using different substrates.
| Probe Substrate | Enzyme | IC50 (nM) | Reference |
| Midazolam → 1'-hydroxymidazolam | CYP3A4 | 9 | [1] |
| Testosterone → 6β-hydroxytestosterone | CYP3A4 | 4 | [1] |
| Vincristine → Vincristine M1 | CYP3A4 | 38 | [1] |
Selectivity Profile
This compound demonstrates high selectivity for CYP3A4 over CYP3A5. While potent against CYP3A4, its inhibitory activity against CYP3A5 is significantly weaker, making it a valuable tool for distinguishing the metabolic activities of these two closely related enzymes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
General Synthesis of 1-(4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl)-3-(4'-cyano-[1,1'-biphenyl]-4-yl)urea (this compound)
The synthesis involves the preparation of two key intermediates: the imidazo[4,5-b]pyridine aniline derivative and the 4'-cyano-[1,1'-biphenyl]-4-isocyanate. The final urea linkage is formed by the reaction of the aniline with the isocyanate. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized for each step to ensure high yields and purity. Purification of intermediates and the final product is typically achieved through column chromatography and recrystallization.
Recombinant CYP Inhibition Assay
The inhibitory potential of this compound against CYP3A4 and other CYP isoforms is assessed using recombinant human CYP enzymes.
Workflow for CYP Inhibition Assay:
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Steps:
-
Preparation of Reagents: Solutions of this compound are prepared in a suitable solvent (e.g., DMSO) at a range of concentrations. A reaction mixture containing the recombinant CYP enzyme, a specific probe substrate (e.g., midazolam for CYP3A4), and buffer is prepared.
-
Incubation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
Reaction Quenching: The reaction is stopped at a specific time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the protein.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable model.
In Vivo Pharmacokinetics and ADME
As of the latest available information, detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in animal models or humans have not been extensively published in the public domain. Such studies are crucial for understanding the in vivo disposition of the compound and for translating its in vitro activity to a potential in vivo setting.
Signaling Pathway Context
This compound's primary mechanism of action is the direct inhibition of CYP3A4's catalytic activity. CYP3A4 is a critical node in the broader network of xenobiotic metabolism. Its inhibition can have significant downstream effects on the pharmacokinetic profiles of numerous drugs.
Caption: Impact of this compound on the CYP3A4 metabolic pathway.
By selectively inhibiting CYP3A4, this compound can be used to:
-
Determine the precise contribution of CYP3A4 to the metabolism of a new chemical entity.
-
Phenotype individuals based on their CYP3A4 activity.
-
Investigate the potential for DDIs mediated by CYP3A4 inhibition.
Conclusion
This compound (ML368) is a valuable chemical tool for the study of drug metabolism. Its high potency and, most importantly, its exceptional selectivity for CYP3A4 over CYP3A5, allow for the precise dissection of the roles of these two critical drug-metabolizing enzymes. The information and protocols outlined in this technical guide provide a foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of drug disposition and the prevention of adverse drug reactions. Further investigation into the in vivo properties of this compound will be beneficial for its broader application in preclinical and potentially clinical research.
References
Rationale for the Development of a Selective CYP3A4 Inhibitor: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 3A4 (CYP3A4) is the most abundant and clinically significant drug-metabolizing enzyme in humans, responsible for the metabolism of approximately 50% of all marketed drugs. Intentional inhibition of CYP3A4 is a validated clinical strategy known as "pharmacokinetic boosting," where a co-administered inhibitor increases the plasma concentration and therapeutic efficacy of a primary drug. However, existing potent CYP3A4 inhibitors, such as ritonavir and cobicistat, are non-selective and also inhibit the highly homologous CYP3A5 isoform. This lack of selectivity can lead to dangerous and unpredictable drug-drug interactions (DDIs), particularly for drugs predominantly cleared by CYP3A5. The development of a selective CYP3A4 inhibitor is a critical unmet need in pharmacology, promising the benefits of pharmacokinetic boosting while mitigating the risks associated with pan-CYP3A inhibition. This guide outlines the core rationale, supporting data, and key experimental methodologies that underpin the development of such a selective agent.
The Central Role of CYP3A4 in Drug Metabolism
CYP3A4 is a heme-containing monooxygenase primarily expressed in the liver and small intestine. Its large, flexible active site allows it to metabolize a vast array of structurally diverse xenobiotics. This broad substrate specificity makes it a central determinant of the oral bioavailability and systemic clearance for a multitude of drug classes.
Intentional Inhibition: The "Boosting" Strategy
For certain drugs, particularly those with high first-pass metabolism, rapid clearance by CYP3A4 can lead to low bioavailability and sub-therapeutic plasma concentrations. Co-administration of a potent CYP3A4 inhibitor can block this metabolic pathway, thereby "boosting" the substrate drug's exposure (AUC) and peak concentration (Cmax).[1] This strategy offers several clinical advantages:
-
Enhanced Efficacy: Maintaining higher, more consistent drug concentrations.
-
Lower Dosing: Allowing for reduced doses of the primary drug, which can decrease cost and dose-dependent side effects.[2]
-
Improved Patient Compliance: Potentially reducing dosing frequency.
A prime example is the use of ritonavir to boost the concentrations of HIV protease inhibitors like saquinavir or the active component of Paxlovid™ (nirmatrelvir).[1][2]
The Problem with Non-Selective Inhibition
The therapeutic utility of current CYP3A4 boosters is hampered by their inhibition of other CYP isoforms, most notably CYP3A5.
-
High Homology: CYP3A4 and CYP3A5 share approximately 83% amino acid sequence identity and high structural similarity, making the design of selective inhibitors challenging.[3][4]
-
CYP3A5 Genetic Polymorphism: A significant portion of the global population, particularly individuals of African ancestry, expresses active CYP3A5.[3]
-
Distinct Substrate Preferences: While there is overlap, some drugs are preferentially metabolized by CYP3A5. Key examples include the immunosuppressant tacrolimus and the anticancer agent vincristine .[3]
Co-administering a non-selective pan-CYP3A inhibitor (like ritonavir) with a CYP3A5-metabolized drug can dangerously elevate the drug's plasma levels, leading to life-threatening toxicity.[3] A selective CYP3A4 inhibitor would preserve the CYP3A5 metabolic pathway, ensuring the safe clearance of CYP3A5-dependent drugs.
Logical Rationale for Developing a Selective CYP3A4 Inhibitor
The clinical need and development logic can be visualized as a progression from a problem to an ideal solution.
Caption: Logical flow from clinical problem to the ideal selective solution.
Quantitative Impact of CYP3A4 Inhibition
The co-administration of a CYP3A4 inhibitor can dramatically alter the pharmacokinetics of a substrate drug. The following table summarizes the magnitude of this effect observed in clinical studies for several drug pairs. The Area Under the Curve (AUC) represents the total drug exposure over time.
| CYP3A4 Substrate | CYP3A4 Inhibitor | Approximate Fold-Increase in Substrate AUC | Clinical Implication |
| Midazolam | Ketoconazole | 10 to 16-fold[5][6] | Increased sedation, risk of respiratory depression |
| Felodipine | Itraconazole | 6-fold[7][8] | Excessive vasodilation, hypotension, edema |
| Saquinavir | Ritonavir | >20-fold (up to >50-fold reported)[9][10] | Enhanced antiviral efficacy (pharmacokinetic boosting) |
| Cyclosporine | Clarithromycin | Significant increase, often >2-fold[11][12] | Increased risk of nephrotoxicity and neurotoxicity |
| Buspirone | Diltiazem | >5-fold | Increased risk of dizziness and other CNS side effects |
Table 1: Examples of Clinically Observed Drug-Drug Interactions via CYP3A4 Inhibition.
Core Experimental Protocols
The characterization of a novel selective CYP3A4 inhibitor involves a series of standardized in vitro assays.
Protocol: Reversible CYP Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of an inhibitor required to reduce CYP3A4 activity by 50%.
-
Materials:
-
Pooled Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4).
-
CYP3A4 probe substrate (e.g., Testosterone or Midazolam).
-
Test inhibitor compound (serial dilutions).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor).
-
Acetonitrile or Methanol (stop solution).
-
-
Procedure:
-
Prepare a master mix containing HLM (or rCYP3A4) and buffer in a 96-well plate.
-
Add the test inhibitor at various concentrations (typically 7-8 concentrations, e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Add the CYP3A4 probe substrate (at a concentration near its Kₘ).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes) under linear reaction conditions.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Time-Dependent Inhibition (TDI) Assay (IC₅₀ Shift Method)
This assay identifies inhibitors that irreversibly inactivate the enzyme, often after being converted to a reactive metabolite.
-
Principle: The potency (IC₅₀) of a time-dependent inhibitor will increase after a pre-incubation period with the enzyme and the necessary cofactor (NADPH).
-
Procedure:
-
Perform three parallel IC₅₀ experiments as described in Protocol 5.1.
-
Condition 1 (0-min pre-incubation): Add NADPH to initiate the reaction immediately after adding the substrate (no pre-incubation).
-
Condition 2 (30-min pre-incubation without NADPH): Pre-incubate the microsomes and inhibitor for 30 minutes at 37°C. Then, add the substrate and NADPH simultaneously to start the reaction.
-
Condition 3 (30-min pre-incubation with NADPH): Pre-incubate the microsomes, inhibitor, and NADPH for 30 minutes at 37°C. Then, add the substrate to start the reaction.
-
-
Analysis:
-
Calculate the IC₅₀ value for each condition.
-
Calculate the IC₅₀ shift ratio: IC₅₀ (Condition 2) / IC₅₀ (Condition 3).
-
A shift ratio > 1.5 is typically considered indicative of time-dependent inhibition.
-
Protocol: Isoform Selectivity Profiling
This assay quantifies the inhibitor's potency against CYP3A4 versus other key CYP isoforms.
-
Procedure:
-
Perform the reversible IC₅₀ assay (Protocol 5.1) for the test inhibitor.
-
Instead of HLM, use a panel of individual recombinant human CYP enzymes, including rCYP3A4 , rCYP3A5 , rCYP1A2, rCYP2C9, rCYP2C19, and rCYP2D6.
-
Use an isoform-specific probe substrate for each CYP enzyme.
-
-
Analysis:
-
Determine the IC₅₀ value for each CYP isoform.
-
Calculate the selectivity ratio, particularly for CYP3A5: IC₅₀ (CYP3A5) / IC₅₀ (CYP3A4).
-
A high ratio indicates greater selectivity for CYP3A4.
-
Visualizing Workflows and Mechanisms
Inhibitor Discovery and Characterization Workflow
The process of identifying and validating a selective CYP3A4 inhibitor follows a structured workflow from initial screening to lead optimization.
Caption: Workflow for selective CYP3A4 inhibitor discovery.
Mechanism of Selective vs. Non-Selective Inhibition
This diagram illustrates the differential impact of a selective versus a non-selective inhibitor on drug metabolism pathways.
Caption: Contrasting selective and non-selective CYP3A inhibition.
Conclusion
The development of a selective CYP3A4 inhibitor represents a significant advancement in pharmacotherapy. Such a compound would retain the proven clinical benefits of pharmacokinetic boosting for a wide range of CYP3A4-metabolized drugs while eliminating the considerable risk of off-target toxicity caused by the inhibition of CYP3A5. By leveraging a systematic discovery workflow grounded in robust in vitro characterization, it is feasible to identify and optimize drug candidates that meet this critical therapeutic profile, ultimately leading to safer and more effective polypharmacy regimens.
References
- 1. Pharmacokinetics of Saquinavir, Atazanavir, and Ritonavir in a Twice-Daily Boosted Double-Protease Inhibitor Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic interactions of oral midazolam with ketoconazole, fluoxetine, fluvoxamine, and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Concurrent clarithromycin and cyclosporin A treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Midazolam should be avoided in patients receiving the systemic antimycotics ketoconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of intestinal and hepatic cytochrome P450 3A activity with use of midazolam as an in vivo probe: effect of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itraconazole greatly increases plasma concentrations and effects of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felodipine and itraconazole Interactions - Drugs.com [drugs.com]
- 9. Pharmacokinetic interactions between two human immunodeficiency virus protease inhibitors, ritonavir and saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of clarithromycin with cyclosporine in cats: pharmacokinetic study and case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporine and Clarithromycin Interaction: Risks and Management | empathia.ai [empathia.ai]
An In-depth Technical Guide to the Target Protein and Binding Site of SR9186
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9186, also known as ML368, is a potent and highly selective inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding site, and the downstream consequences of its inhibitory action. Detailed experimental protocols for key assays, quantitative binding data, and visualizations of relevant signaling pathways are presented to support researchers in the fields of drug metabolism, pharmacology, and drug discovery.
Primary Target Protein: Cytochrome P450 3A4 (CYP3A4)
The primary molecular target of this compound is Cytochrome P450 3A4 (CYP3A4) , a critical enzyme predominantly found in the liver and intestine.[1] CYP3A4 is a member of the cytochrome P450 superfamily of monooxygenases and is responsible for the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[1] The enzyme plays a crucial role in the detoxification of foreign compounds and the metabolism of endogenous molecules such as steroid hormones.
Quantitative Inhibition Data
This compound exhibits potent and selective inhibition of CYP3A4 activity. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound have been determined using various CYP3A4-specific substrate reactions.
| Substrate Probe | Metabolic Reaction | IC50 (nM) | Reference |
| Midazolam | 1'-hydroxylation | 9 | [1] |
| Testosterone | 6β-hydroxylation | 4 | [1] |
| Vincristine | M1 metabolite formation | 38 | [1] |
Putative Binding Site of this compound on CYP3A4
While a co-crystal structure of this compound bound to CYP3A4 is not publicly available, insights into its binding site can be inferred from the extensive structural and mutagenesis data available for CYP3A4. The active site of CYP3A4 is known to be large and malleable, capable of accommodating a wide range of substrates and inhibitors.
Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues that are crucial for ligand binding and catalysis within the CYP3A4 active site. These residues include, but are not limited to:
-
Phenylalanine Cluster: F108, F213, F215, F241, and F304 create a hydrophobic ceiling for the active site.
-
Other Key Residues: Ser119, Arg212, Ala305, Thr309, and Ala370 have been shown to be important for substrate binding and specificity.[2]
Based on the structure of this compound, a urea-containing compound with aromatic moieties, it is hypothesized to bind within the hydrophobic active site of CYP3A4. The binding is likely stabilized by a combination of hydrophobic interactions with the phenylalanine cluster and hydrogen bonding with polar residues within the active site. The high selectivity of this compound for CYP3A4 over the closely related CYP3A5 suggests that it likely exploits subtle differences in the active site architecture between these two isoforms.
Signaling Pathways Modulated by this compound
Inhibition of CYP3A4 by this compound has significant downstream effects on various physiological and pharmacological pathways, primarily through the modulation of drug and steroid metabolism.
Impact on Drug Metabolism and Pharmacokinetics
The most direct consequence of CYP3A4 inhibition is the alteration of the pharmacokinetic profiles of co-administered drugs that are substrates of this enzyme. By blocking the metabolic clearance of these drugs, this compound can lead to increased plasma concentrations, prolonged half-life, and potentially enhanced therapeutic effects or toxicity. This makes this compound a valuable tool for in vitro drug-drug interaction studies.
CYP3A4 Inhibition by this compound and its Impact on Drug Pharmacokinetics.
Modulation of Steroid Hormone Metabolism
CYP3A4 is involved in the metabolism of endogenous steroid hormones, including testosterone and progesterone. By inhibiting CYP3A4, this compound can disrupt the normal homeostasis of these hormones. This can have implications for physiological processes regulated by steroids and may be a relevant consideration in endocrinological research.
Modulation of Steroid Hormone Metabolism by this compound via CYP3A4 Inhibition.
Experimental Protocols
The following are generalized protocols for assays used to characterize the inhibitory activity of this compound against CYP3A4. These are based on standard methodologies reported in the literature.
CYP3A4 Inhibition Assay using Midazolam 1'-Hydroxylation
This assay measures the inhibition of the CYP3A4-mediated conversion of midazolam to 1'-hydroxymidazolam.
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (or recombinant CYP3A4), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the incubation mixture and pre-incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the substrate, midazolam.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value by fitting the data to a suitable dose-response curve.
CYP3A4 Inhibition Assay using Testosterone 6β-Hydroxylation
This assay quantifies the inhibition of the CYP3A4-mediated conversion of testosterone to 6β-hydroxytestosterone. The protocol is similar to the midazolam assay, with the following key differences:
-
Substrate: Testosterone is used as the substrate.
-
Metabolite Detected: The formation of 6β-hydroxytestosterone is quantified by LC-MS/MS.
Experimental Workflow Diagram
References
The Influence of SR9186 on Hepatic Metabolism: A Technical Guide
Disclaimer: Publicly available research specifically detailing the effects of SR9186 on hepatic metabolism is limited. This guide synthesizes data from studies on the closely related and well-characterized REV-ERB agonists, SR9009 and SR9011. Due to their identical mechanism of action as REV-ERB agonists, their biological effects on hepatic metabolism are expected to be highly similar to those of this compound. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are crucial components of the circadian clock and act as transcriptional repressors.[1][2] In the liver, REV-ERBα/β play a pivotal role in integrating circadian rhythms with metabolic processes, including lipid and glucose homeostasis, by directly repressing the expression of key metabolic genes.[3][4]
Upon binding to REV-ERB, this compound stabilizes the receptor, enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This complex, which includes histone deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes.[1][5]
Effects on Hepatic Lipid Metabolism
Activation of REV-ERB by agonists like SR9009 and SR9011 has been shown to significantly reduce hepatic steatosis and improve dyslipidemia in preclinical models. The primary mechanism involves the transcriptional repression of genes involved in de novo lipogenesis and cholesterol biosynthesis.[3][6]
Quantitative Data: Hepatic Gene Expression in Lipid Metabolism
The following table summarizes the observed changes in the expression of key hepatic genes involved in lipid metabolism following treatment with REV-ERB agonists in mouse models of metabolic disease.
| Gene | Function | Model | Treatment | Change in Expression | Reference |
| Srebf1 (SREBP-1c) | Master regulator of lipogenesis | Diet-induced obese mice | SR9011 | Suppressed | [7] |
| Fasn (Fatty Acid Synthase) | Key enzyme in fatty acid synthesis | Diet-induced obese mice | SR9011 | Shift in expression phase | [7] |
| Scd1 (Stearoyl-CoA Desaturase-1) | Enzyme in fatty acid desaturation | Diet-induced obese mice | SR9011 | Suppressed | [7] |
| ApoC-III | Inhibitor of lipoprotein lipase | ob/ob NASH model | SR9009 | Significantly decreased | [1] |
| Dhcr24 | Enzyme in cholesterol synthesis | ob/ob NASH model | SR9009 | Significantly decreased | [1] |
| Hmgcr | Rate-limiting enzyme in cholesterol synthesis | Mouse model | SR9009 | Suppressed | [3] |
Quantitative Data: Physiological Effects on Lipid Profile
| Parameter | Model | Treatment | Result | Reference |
| Hepatic Triglycerides | Diet-induced obese mice | REV-ERB agonist | Reduced | [2] |
| Plasma Triglycerides | Mouse model | SR9009 | Reduced | [3] |
| Plasma Cholesterol | Mouse model | SR9009 | Reduced | [3] |
| Hepatic Steatosis | ob/ob NASH model | SR9009 | No significant change in total lipid area, but reduced hepatocyte ballooning | [1] |
| Hepatic Fibrosis | CCl4-induced fibrosis model | SR9009 | Reduced | [3] |
Effects on Hepatic Glucose Metabolism
REV-ERB activation has been demonstrated to improve glucose homeostasis by suppressing hepatic glucose production (gluconeogenesis). This is achieved through the direct repression of rate-limiting gluconeogenic enzymes.[4][8]
Quantitative Data: Hepatic Gene Expression in Glucose Metabolism
| Gene | Function | Model | Treatment | Change in Expression | Reference |
| Pck1 (PEPCK) | Rate-limiting enzyme in gluconeogenesis | Primary mouse hepatocytes | REV-ERBα activation | Repressed | [4][8] |
| G6pc (G6Pase) | Catalyzes final step of gluconeogenesis | Primary mouse hepatocytes | REV-ERBα activation | Repressed | [4][8] |
Quantitative Data: Physiological Effects on Glucose Profile
| Parameter | Model | Treatment | Result | Reference |
| Fasted Blood Glucose | ob/ob NASH model | SR9009 (30 mg/kg/day for 30 days) | Significantly decreased | [1] |
| Glucose Tolerance (ipGTT) | ob/ob NASH model | SR9009 (30 mg/kg/day for 30 days) | Improved response to glucose bolus | [1] |
| Plasma Glucose | Diet-induced obese mice | REV-ERB agonist | Markedly improved | [9][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hepatic Metabolism
Representative Experimental Workflow for In Vivo Studies
Experimental Protocols
In Vivo Mouse Model of Diet-Induced Obesity and NASH
-
Animal Model: Male C57BL/6J mice (for diet-induced obesity) or leptin-deficient ob/ob mice (for a more rapid NASH phenotype) are commonly used.[1][11] Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.[11]
-
Diet: To induce metabolic syndrome, mice are fed a high-fat diet (HFD), often providing 45-60% of calories from fat, sometimes supplemented with high fructose and cholesterol to accelerate NASH development (e.g., "NASH diet").[1][12] The diet is administered for a period of 8 to 16 weeks to establish the disease phenotype before treatment initiation.[11][12]
-
Drug Administration: SR9009 (as a proxy for this compound) is typically dissolved in a vehicle such as a solution of 10% DMSO, 10% Tween 80, and 80% saline. It is administered via intraperitoneal (i.p.) injection. Dosing regimens vary, with effective doses reported from 30 mg/kg once daily to 100 mg/kg twice daily (b.i.d.).[1][10] Treatment duration can range from 30 days to 12 weeks.[1][10]
-
Metabolic Phenotyping: Throughout the study, parameters such as body weight and food intake are monitored weekly.[11] Glucose metabolism is assessed using intraperitoneal glucose tolerance tests (ipGTT) and insulin tolerance tests (ITT), typically after an overnight fast.[12]
-
Gene Expression Analysis: Total RNA is extracted from frozen liver tissue. The expression levels of target genes are quantified using quantitative real-time PCR (qPCR) with SYBR Green chemistry.[1] Gene expression is typically normalized to a housekeeping gene like Gapdh or ActinB.[1][13]
In Vitro Hepatocyte Culture Model
-
Cell Lines and Primary Cells: Studies often utilize human hepatoma cell lines like HepG2 or primary hepatocytes isolated from mice or humans.[14][15] Primary hepatocytes are considered the gold standard but have limited viability in culture.[15]
-
Cell Culture Conditions: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[16] For experiments, cells are often serum-starved to synchronize them and reduce confounding factors from serum components.
-
Treatment: SR9009 or SR9011 is dissolved in DMSO and added to the culture medium at final concentrations typically ranging from 1 to 20 µM. Control cells are treated with an equivalent volume of DMSO.[14]
-
Metabolic Assays:
-
Lipogenesis: To measure de novo lipogenesis, cells can be incubated with radiolabeled precursors like [14C]-acetate, followed by lipid extraction and scintillation counting.
-
Glucose Production: Hepatocytes are incubated in glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate). Glucose secreted into the medium is then measured using a glucose oxidase assay.
-
-
Gene Expression Analysis: After treatment for a specified duration (e.g., 24 hours), cells are harvested, and RNA is extracted. Gene expression analysis is performed via qPCR as described for the in vivo protocol.[14]
-
Western Blotting: To assess protein levels, cell lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., FASN, SREBP-1c, PEPCK) and a loading control (e.g., β-actin).
Conclusion
The activation of REV-ERBα and REV-ERBβ by synthetic agonists, exemplified by compounds like SR9009 and SR9011, represents a promising therapeutic strategy for hepatic metabolic diseases. The data strongly suggest that this compound, acting through the same mechanism, would effectively suppress hepatic de novo lipogenesis and gluconeogenesis. This leads to a reduction in liver fat, improved plasma lipid profiles, and better glucose control. The detailed protocols provided herein offer a framework for researchers to further investigate the precise effects and therapeutic potential of this compound and other REV-ERB agonists in the context of non-alcoholic fatty liver disease, steatohepatitis, and type 2 diabetes. Further studies are warranted to confirm these effects specifically for this compound and to evaluate its safety and efficacy profile for potential clinical translation.
References
- 1. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 8. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umimpact.umt.edu [umimpact.umt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. A modified standard American diet induces physiological parameters associated with metabolic syndrome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
The In Vitro Pharmacology of SR9186: A Case of Mistaken Identity and a Profile of a Selective CYP3A4 Inhibitor
Disclaimer: Initial research indicates a potential discrepancy in the common understanding of SR9186's primary pharmacological target. Publicly available data and scientific literature predominantly identify this compound (also known as ML368) as a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4, not as a REV-ERB agonist. This guide will first detail the established in vitro pharmacology of this compound as a CYP3A4 inhibitor. Subsequently, it will address the pharmacology of REV-ERB agonists, a class of compounds with which this compound may be mistakenly associated, to provide a comprehensive resource for researchers in the field of circadian rhythm and metabolism.
Part 1: The Verified In Vitro Pharmacological Profile of this compound (ML368) as a CYP3A4 Inhibitor
This compound has been characterized as a highly selective inhibitor of CYP3A4, a critical enzyme in drug metabolism. Its in vitro activity is primarily assessed through its ability to inhibit the metabolism of known CYP3A4 substrates.
Quantitative Data: Inhibition of CYP3A4 Activity
The inhibitory potency of this compound against CYP3A4 has been determined using various substrates in human liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Substrate | Metabolic Reaction | IC50 (nM) |
| Midazolam | → 1'-hydroxymidazolam | 9 |
| Testosterone | → 6β-hydroxytestosterone | 4 |
| Vincristine | → Vincristine M1 | 38 |
Data sourced from reference[1].
Experimental Protocols
CYP3A4 Inhibition Assay in Human Liver Microsomes
This assay quantifies the ability of a test compound to inhibit the metabolic activity of CYP3A4.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4-specific substrates (e.g., Midazolam, Testosterone, Vincristine)
-
This compound (test inhibitor)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Pre-incubate a mixture of HLMs, the CYP3A4 substrate, and varying concentrations of this compound in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for determining the IC50 of this compound on CYP3A4 activity.
Part 2: The In Vitro Pharmacology of REV-ERB Agonists
While this compound is a CYP3A4 inhibitor, the user's query likely pertains to REV-ERB agonists, a class of molecules that includes well-studied compounds like SR9009 and SR9011. These agonists are crucial tools for investigating the role of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) in regulating circadian rhythms and metabolism.[2][3][4]
Core Mechanism of Action
REV-ERB nuclear receptors are transcriptional repressors.[2][3] Their natural ligand is heme.[3][5] Upon ligand binding, REV-ERBs recruit a corepressor complex, which includes Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).[2] This complex then binds to REV-ERB response elements (RevREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.[2] Synthetic REV-ERB agonists mimic the action of heme, enhancing the recruitment of the corepressor complex and thereby increasing the repression of target genes.[3][6]
Signaling Pathway
Caption: REV-ERB agonist-mediated transcriptional repression pathway.
Key In Vitro Assays and Experimental Protocols
1. Luciferase Reporter Assay for REV-ERB Activity
This assay measures the ability of a compound to modulate REV-ERB's transcriptional repressive activity.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for REV-ERBα or REV-ERBβ
-
Reporter vector containing a luciferase gene driven by a promoter with RevREs (e.g., Bmal1 promoter)
-
Transfection reagent
-
REV-ERB agonist (test compound)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the REV-ERB expression vector and the RevRE-luciferase reporter vector.
-
After 24-48 hours, treat the transfected cells with varying concentrations of the REV-ERB agonist.
-
Incubate for a specified period (e.g., 12-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates agonist-induced repression of the reporter gene.
-
Calculate EC50 values by plotting the dose-response curve.
2. Gene Expression Analysis (qPCR)
This method directly measures the effect of REV-ERB agonists on the mRNA levels of endogenous target genes.
Materials:
-
Relevant cell line (e.g., HepG2 for metabolic gene studies, macrophages for inflammatory gene studies)
-
REV-ERB agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., BMAL1, NR1D1, IL-6) and a housekeeping gene.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the REV-ERB agonist or vehicle control for a specific duration.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) to measure the relative expression levels of the target genes, normalized to the housekeeping gene.
-
Analyze the data to determine the fold change in gene expression induced by the agonist.
3. Cellular Viability/Toxicity Assay
This assay assesses the potential cytotoxic effects of the REV-ERB agonist.
Materials:
-
Cell line of interest
-
REV-ERB agonist
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the REV-ERB agonist.
-
Incubate for a defined period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control to determine the compound's toxicity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of SR9186's Selectivity for CYP3A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9186, also known as ML368, is a potent and highly selective inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. Its remarkable selectivity, particularly against the highly homologous CYP3A5 isoform, makes it an invaluable tool for in vitro drug metabolism studies and a subject of interest for potential therapeutic applications where precise modulation of CYP3A4 activity is desired. This technical guide provides an in-depth exploration of the theoretical and experimental basis for this compound's selectivity, compiling quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound and its Significance
Cytochrome P450 3A4 is the most abundant and important drug-metabolizing enzyme in humans, responsible for the oxidative metabolism of approximately 50% of clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. The development of selective CYP3A4 inhibitors is crucial for accurately phenotyping the contribution of CYP3A4 to the metabolism of new chemical entities and for avoiding off-target effects in therapeutic contexts.
This compound, chemically identified as 1-(4-Imidazopyridinyl-7phenyl)-3-(4'-cyanobiphenyl) urea, emerged from a high-throughput screening and subsequent structural optimization campaign to identify isoform-specific inhibitors. Its defining characteristic is its profound selectivity for CYP3A4 over other major CYP isoforms, most notably CYP3A5, with which it shares a high degree of sequence and structural homology.
Quantitative Analysis of this compound's Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been characterized against a panel of human cytochrome P450 enzymes. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).
| Cytochrome P450 Isoform | Probe Substrate | IC50 (nM) | Selectivity vs. CYP3A4 (fold) | Reference |
| CYP3A4 | Midazolam | 9 | - | [1][2] |
| Testosterone | 4 | - | [1][2] | |
| Vincristine | 38 | - | [1][2] | |
| CYP3A5 | Midazolam | > 60,000 | > 6,667 | [1][2] |
| Testosterone | > 60,000 | > 15,000 | [1][2] | |
| Vincristine | > 60,000 | > 1,579 | [1][2] | |
| Other CYPs | ||||
| CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1 | Various | Not explicitly quantified, but selectivity is reported to be greater than or equal to that of ketoconazole. | > Ketoconazole's selectivity | [1] |
Note: Specific IC50 values for this compound against the panel of other major CYP isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 2E1) are not detailed in the primary literature beyond a comparative statement to ketoconazole's selectivity. Further studies would be required to establish precise quantitative values.
Theoretical Basis for Selectivity
The exceptional selectivity of this compound for CYP3A4 over the highly similar CYP3A5 isoform is attributed to subtle but critical differences in the active site architecture and dynamics of the two enzymes. While a crystal structure of this compound in complex with CYP3A4 is not publicly available, insights can be drawn from structural studies of other selective CYP3A4 inhibitors and computational modeling.
Recent research has highlighted the importance of the C-terminal loop's conformation in dictating inhibitor selectivity between CYP3A4 and CYP3A5. In CYP3A5, this loop adopts a conformation that is 2–3 Å closer to the heme group, resulting in a narrower ligand-binding pocket compared to CYP3A4. This structural difference likely creates steric hindrance for inhibitors like this compound, preventing their optimal binding to the CYP3A5 active site. The favorable binding of this compound to CYP3A4 is thought to be a result of its ability to fit within the more accommodating active site of CYP3A4 without clashing with the C-terminal loop.
The following diagram illustrates the proposed logical relationship for the selectivity of inhibitors based on these structural differences.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro CYP Inhibition Assay (Recombinant CYPs)
This protocol is adapted from the methods described by Li et al. (2012) for determining the IC50 of this compound against recombinant human cytochrome P450 enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5)
-
Pooled human liver microsomes (HLM)
-
This compound (ML368)
-
Probe substrates (e.g., midazolam, testosterone, vincristine)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of probe substrates in a suitable solvent.
-
Prepare working solutions of recombinant CYP enzymes and HLM in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the recombinant CYP enzyme (or HLM), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
The following diagram outlines the general workflow for a CYP inhibition assay.
Signaling and Metabolic Pathways
The primary and direct effect of this compound is the inhibition of CYP3A4-mediated metabolism. This does not typically involve direct modulation of classical signaling pathways (e.g., kinase cascades). However, the selective inhibition of CYP3A4 can have significant downstream consequences on metabolic pathways and, indirectly, on signaling processes that are influenced by the levels of endogenous or xenobiotic compounds.
Impact on Drug Metabolism: By inhibiting CYP3A4, this compound can increase the plasma concentrations and prolong the half-life of co-administered drugs that are substrates of this enzyme. This can lead to exaggerated pharmacological effects or toxicity.
Impact on Endogenous Compound Metabolism: CYP3A4 is involved in the metabolism of various endogenous compounds, including steroids (e.g., testosterone, cortisol) and bile acids. Selective inhibition of CYP3A4 can alter the homeostasis of these compounds, which could have physiological consequences. For instance, altered steroid metabolism could indirectly affect nuclear receptor signaling.
The following diagram illustrates the central role of CYP3A4 in metabolism and the effect of this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of CYP3A4. Its selectivity is rooted in the subtle structural differences between the active sites of CYP3A4 and other CYP isoforms, particularly CYP3A5. The compiled quantitative data and detailed experimental protocols provide a solid foundation for researchers utilizing this compound in drug metabolism and drug-drug interaction studies. Further research, including co-crystallization studies of this compound with CYP3A4 and detailed quantitative analysis of its inhibitory profile against a broader panel of metabolic enzymes, would provide even deeper insights into its mechanism of action and further solidify its role as a critical tool in pharmaceutical research.
References
Methodological & Application
Application Notes and Protocols for SR9 (SurR9-C84A) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9, also known as SurR9-C84A, is a cell-permeable dominant negative mutant of the survivin protein.[1] As a member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation.[2][3] SR9 acts as a competitive inhibitor of wild-type survivin, leading to the induction of apoptosis in cancer cells, making it a promising agent for cancer research and therapeutic development.[1]
These application notes provide a comprehensive guide for the use of SR9 in cell culture experiments, including its mechanism of action, quantitative data on its effects, and detailed protocols for key assays.
Mechanism of Action
SR9 competitively inhibits the function of endogenous survivin.[1] Survivin plays a dual role in promoting cell proliferation and inhibiting apoptosis. By interfering with survivin's function, SR9 disrupts these processes, leading to cell cycle arrest and activation of the apoptotic cascade. Specifically, SR9 has been shown to lead to the upregulation of pro-apoptotic proteins such as Bax and the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1][4]
Data Presentation
The following tables summarize the quantitative effects of SR9 and other survivin inhibitors on various cancer cell lines.
Table 1: Efficacy of SR9 in Caco-2 Colon Cancer Cells
| Parameter | Concentration | Incubation Time | Result | Reference |
| Survivin Inhibition | 100 µg/mL | 1 hour | Substantial decrease in wild-type survivin expression | [1][5] |
| Pro-apoptotic Protein Upregulation | 100 µg/mL | 1 hour | Increase in Bax, caspase-9, and caspase-3 expression | [1][5] |
Table 2: IC50 Values of Various Survivin Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Reference |
| LQZ-7I | Xenograft Tumor | - | - | [4] |
| Sepantronium Bromide (YM155) | HeLa-SURP-luc | 0.00054 | - | [4] |
| UC112 | Melanoma & Prostate Cancer | Nanomolar range | - | [6] |
| MX106 | Melanoma & Prostate Cancer | Nanomolar range | - | [6] |
| Unnamed Pt/TiO2 Nanoparticles | HeLa | 53.74 ± 2.95 µg/mL | 24 hours | [7] |
| Unnamed Pt/TiO2 Nanoparticles | DU-145 | 75.07 ± 5.48 µg/mL | 24 hours | [7] |
Signaling Pathway and Experimental Workflow
.dot
Caption: SR9 Signaling Pathway in Cancer Cells.
.dot
Caption: Experimental Workflow for Evaluating SR9.
Experimental Protocols
Cell Culture
-
Cell Lines: Human colorectal adenocarcinoma cells (Caco-2), human breast adenocarcinoma cells (MDA-MB-231), and human hepatocellular carcinoma cells (HepG2) can be used.[4]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of SR9 (e.g., 10, 50, 100, 200 µg/mL) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression levels.[8][9]
-
Protein Extraction:
-
Lyse SR9-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells.
-
Cell Preparation:
-
Harvest SR9-treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 1X Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
References
- 1. Competitive inhibition of survivin using a cell-permeable recombinant protein induces cancer-specific apoptosis in colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of survivin reduces cell proliferation and induces apoptosis in human endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of selective survivin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SR9186 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery, playing a key role in regulating the expression of core clock genes and influencing metabolic pathways. As a REV-ERB agonist, this compound is a valuable tool for investigating the roles of the circadian clock in various physiological and pathophysiological processes, including metabolism, inflammation, and behavior.
These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in mice, based on available data for the structurally and functionally similar compound, SR9009. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and experimental contexts for the REV-ERB agonist SR9009, which can be used as a reference for this compound studies.
Table 1: In Vivo Dosage and Administration of SR9009 in Mice
| Parameter | Details | Reference Studies |
| Dosage Range | 50 - 100 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2][3] |
| Frequency | Once or twice daily | [4] |
| Treatment Duration | Acute (single dose) to chronic (several weeks) | [4] |
| Mouse Strain | C57BL/6J, BALB/c | [3] |
Table 2: Vehicle Formulation for SR9009 In Vivo Administration
| Component | Percentage/Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 5% | To dissolve the compound |
| Cremophor EL | 10% | Emulsifying agent |
| Phosphate-Buffered Saline (PBS) | 85% | Final vehicle solution |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a stock solution and the final injection solution of this compound for in vivo studies in mice, based on a common formulation for the similar compound SR9009.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cremophor EL (Sigma-Aldrich, C5135 or equivalent), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare a Stock Solution:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Prepare the Final Injection Solution:
-
The final injection solution should be prepared fresh on the day of use.
-
Based on a common vehicle for SR9009, the final formulation will be 5% DMSO, 10% Cremophor EL, and 85% PBS.[3]
-
To prepare 1 mL of the final injection solution containing a specific dose of this compound, calculate the required volume of the stock solution.
-
Example Calculation for a 10 mg/mL final concentration:
-
You will need 100 µL of a 100 mg/mL this compound stock solution in DMSO.
-
This accounts for the 5% DMSO in the final 1 mL volume (50 µL), so you will add an additional 50 µL of pure DMSO.
-
In a sterile tube, add 100 µL of Cremophor EL.
-
Add the 100 µL of this compound stock solution.
-
Add 50 µL of pure DMSO.
-
Add 750 µL of sterile PBS to bring the total volume to 1 mL.
-
-
Vortex the solution thoroughly to ensure it is a homogenous emulsion.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing 5% DMSO, 10% Cremophor EL, and 85% PBS, without the this compound compound.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound injection solution or vehicle control
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and inject at a different site with a new needle.
-
Slowly inject the calculated volume of the this compound solution or vehicle control. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
This compound acts as an agonist for REV-ERBα and REV-ERBβ. Upon binding, it enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex. This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression. A primary target of this repression is the core clock gene Bmal1. By repressing Bmal1, this compound modulates the circadian clock and downstream metabolic and inflammatory pathways.
Caption: REV-ERBα/β signaling pathway activated by this compound.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for conducting an in vivo study in mice using this compound.
References
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Targeting REV-ERB Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian circadian clock, playing a pivotal role in regulating the expression of core clock proteins that drive rhythms in metabolism and behavior.[1] As transcriptional repressors, REV-ERBs link the circadian timing system with metabolic pathways, making them attractive therapeutic targets for sleep disorders, metabolic diseases, and cancer.[2][3][4] Pharmacological modulation of REV-ERB activity with synthetic ligands offers a powerful tool to investigate its physiological roles and therapeutic potential.
Important Note on SR9186: The compound this compound (also known as ML368) is a selective inhibitor of the cytochrome P450 enzyme CYP3A4, with IC50 values in the nanomolar range for inhibiting the metabolism of substrates like Midazolam and Testosterone.[5] It is not a REV-ERB agonist. This document will focus on established synthetic REV-ERB agonists, such as SR9009 and STL1267, to provide relevant protocols for assessing REV-ERB activity in cell-based assays.
Principle of REV-ERB Action and Pharmacological Modulation
REV-ERBα and REV-ERBβ function as transcriptional repressors by binding to specific DNA sequences known as REV-ERB response elements (RevREs) in the promoter regions of their target genes, a key one being Bmal1 (Arntl).[6] The natural ligand for REV-ERBs is heme.[2][7] Synthetic agonists like SR9009 and STL1267 bind to the ligand-binding domain of REV-ERBs, enhancing the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[2] This leads to chromatin condensation and repression of target gene transcription.
Quantitative Data Summary
The efficacy and potency of REV-ERB agonists can be quantified using various cell-based assays. The table below summarizes key parameters for the widely used agonists SR9009 and STL1267.
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
| SR9009 | Gal4 Reporter Assay | HEK293T | REV-ERBα | EC50 | 0.67 µM | [8] |
| Gal4 Reporter Assay | HEK293T | REV-ERBβ | EC50 | 0.8 µM | [8] | |
| Bmal1 Reporter Assay | HEK293T | REV-ERBα | EC50 | 0.71 µM | [8] | |
| Circular Dichroism | N/A | REV-ERBα | Kd | 0.8 µM | [8] | |
| STL1267 | Ligand Displacement | N/A | REV-ERBα | Ki | 1.9 µM | [7] |
| Anti-inflammatory Assay | HMC3 cells | NLRP3 | IC50 | ~10 µM | [9] |
Experimental Protocols
Reporter Gene Assay for REV-ERB Activity
This assay quantitatively measures the ability of a compound to activate REV-ERB-mediated transcriptional repression. A common method involves co-transfecting cells with a plasmid expressing the REV-ERB ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain (DBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).[1][8]
Protocol:
-
Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and culture overnight in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect cells with three plasmids using a suitable transfection reagent:
-
pCMV-Gal4-REV-ERBα-LBD (or REV-ERBβ-LBD)
-
pUAS-Luciferase (reporter)
-
pCMV-β-galactosidase (for normalization of transfection efficiency)
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., SR9009, STL1267) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC50 value.
Gene Expression Analysis via qRT-PCR
This assay directly measures the effect of REV-ERB agonists on the transcription of its endogenous target genes, such as BMAL1 (ARNTL), NR1D1 (REV-ERBα itself), and NLRP3.[6][9]
Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HepG2, THP-1 macrophages) in 6-well plates. Once the cells reach 70-80% confluency, treat them with the REV-ERB agonist or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction:
-
Wash cells with cold PBS.
-
Lyse cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (BMAL1, NR1D1, NLRP3) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
Cell Viability and Apoptosis Assays
REV-ERB agonists have been shown to induce apoptosis in cancer cells.[3] These assays are crucial for evaluating the cytotoxic effects of the compounds.
Protocol (using Annexin V/PI Staining):
-
Cell Culture and Treatment: Plate cancer cells (e.g., glioblastoma, breast cancer cell lines) in a 12-well plate. Treat with the REV-ERB agonist at various concentrations for 24-72 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the medium and centrifuge to pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis) to determine the dose-dependent effect of the compound on cell death.
Conclusion
The cell-based assays described provide a robust framework for characterizing the activity of synthetic REV-ERB agonists. By employing reporter gene assays, gene expression analysis, and viability assays, researchers can effectively determine the potency, efficacy, and cellular consequences of new chemical entities targeting the REV-ERB nuclear receptors. These methods are essential for the preclinical evaluation of compounds aimed at treating circadian-related and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milkyeggs.com [milkyeggs.com]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9186 Metabolic Stability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9186 is a synthetic agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are critical regulators of circadian rhythm, metabolism, and inflammatory processes. As a potential therapeutic agent, understanding the metabolic stability of this compound is paramount for predicting its pharmacokinetic profile, including its half-life and clearance in vivo. This document provides detailed protocols for assessing the metabolic stability of this compound using common in vitro systems: liver microsomes and S9 fractions. These assays are fundamental in early drug discovery to identify potential metabolic liabilities and guide lead optimization.
Mechanism of Action: REV-ERB Signaling Pathway
This compound functions by enhancing the natural repressive activity of the REV-ERB proteins. REV-ERBα and REV-ERBβ are transcriptional repressors that bind to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of their target genes. The endogenous ligand for REV-ERB is heme. Upon binding of an agonist like this compound, REV-ERB undergoes a conformational change that facilitates the recruitment of co-repressor complexes, most notably the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). This leads to chromatin condensation and repression of gene transcription. Key target genes of REV-ERB include those involved in the core circadian clock machinery (e.g., BMAL1, CLOCK), lipid and glucose metabolism, and inflammatory responses (e.g., NLRP3, IL-1β).
This compound enhances REV-ERB-mediated transcriptional repression.
Experimental Protocols
The following protocols outline the procedures for determining the metabolic stability of this compound in human liver microsomes and S9 fractions. These assays measure the disappearance of the parent compound over time to calculate key parameters such as half-life (t½) and intrinsic clearance (CLint).
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic pathways, which are largely mediated by cytochrome P450 (CYP) enzymes.
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Positive control compounds (e.g., testosterone, verapamil - high clearance; propranolol - intermediate clearance; warfarin - low clearance)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Prepare Working Solutions:
-
Prepare a 1 µM working solution of this compound by diluting the stock solution in phosphate buffer.
-
Prepare working solutions for positive control compounds at a final concentration of 1 µM.
-
-
Incubation Reaction Mixture: In a 96-well plate, prepare the incubation mixture (total volume per well can be adjusted, e.g., 200 µL) containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
MgCl₂ (final concentration 5 mM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction. For negative controls, add buffer instead of the NADPH system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile with internal standard). The 0-minute time point represents 100% of the initial compound concentration.
-
Sample Processing:
-
After the final time point, centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
Liver S9 Fraction Stability Assay
This assay evaluates both Phase I and Phase II metabolic pathways, as the S9 fraction contains both microsomal and cytosolic enzymes.
Materials and Reagents:
-
All materials from the microsomal stability assay.
-
Human Liver S9 fraction (pooled)
-
Cofactor mix:
-
For Phase I and II: NADPH regenerating system, UDP-glucuronic acid (UDPGA), and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Procedure:
The procedure is similar to the microsomal stability assay with the following modifications:
-
Incubation Reaction Mixture: Use human liver S9 fraction at a final concentration of 1 mg/mL.
-
Initiate Reaction: Initiate the reaction by adding the comprehensive cofactor mix (NADPH, UDPGA, PAPS). A parallel experiment with only the NADPH regenerating system can be run to distinguish between Phase I and Phase II metabolism.
Workflow for in vitro metabolic stability assays.
Data Presentation and Analysis
The primary data output is the percentage of this compound remaining at each time point relative to the 0-minute sample.
Calculations:
-
Half-Life (t½): The in vitro half-life is determined by plotting the natural logarithm of the percentage of this compound remaining against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
k = - (slope)
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / protein concentration)
-
Quantitative Data Summary
Disclaimer: The following data are representative examples for illustrative purposes, as specific metabolic stability data for this compound is not publicly available. These values are typical for small molecule drugs and should be replaced with experimentally determined data.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | This compound (Example) | High Clearance Control (Verapamil) | Low Clearance Control (Warfarin) |
| Half-life (t½, min) | 25 | < 10 | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 55.4 | > 138.6 | < 23.1 |
| Metabolic Stability Category | Moderate | Low | High |
Table 2: Metabolic Stability of this compound in Human Liver S9 Fraction
| Parameter | This compound (Example) | High Clearance Control (7-Ethoxycoumarin) | Low Clearance Control (Alprazolam) |
| Half-life (t½, min) | 20 | < 15 | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 34.7 | > 46.2 | < 11.6 |
| Metabolic Stability Category | Moderate | Low | High |
Interpretation of Results
-
High Stability (t½ > 60 min): Suggests the compound is slowly metabolized and may have a longer in vivo half-life.
-
Moderate Stability (t½ = 15-60 min): Indicates a moderate rate of metabolism.
-
Low Stability (t½ < 15 min): Suggests rapid metabolism and potentially a short in vivo half-life, which may necessitate more frequent dosing.
The data generated from these assays are crucial for building structure-activity relationships (SAR) and for predicting in vivo pharmacokinetic parameters. Compounds with very low metabolic stability may be candidates for chemical modification to improve their drug-like properties. Conversely, highly stable compounds may have a greater potential for drug-drug interactions and may require further investigation.
Application of SR9186 in P. falciparum Research: A Focus on Circadian Rhythm Modulation
A review of current scientific literature reveals no direct studies on the application of the synthetic Rev-erb agonist, SR9186, in Plasmodium falciparum research. The primary use of this compound and similar compounds, such as SR9009, has been to probe the role of the nuclear receptors Rev-erbα and Rev-erbβ in regulating circadian rhythms and metabolism in mammals.
While this compound itself has not been applied to P. falciparum, the parasite does exhibit a distinct intraerythrocytic developmental cycle (IDC) with a periodicity that is a multiple of 24 hours, suggesting an underlying circadian or clock-like regulatory mechanism. This internal rhythm is crucial for the parasite's survival, synchronizing its developmental stages with the host's physiological rhythms to optimize replication and transmission. The study of this parasite clock is an active area of research, with a focus on identifying its core components and potential vulnerabilities for therapeutic intervention.
This document provides an overview of the current understanding of circadian rhythm in P. falciparum and details the established methods for its investigation, which would be the context for any future studies involving pharmacological modulators like this compound.
Application Notes: The P. falciparum Circadian Clock as a Potential Drug Target
The periodic nature of malaria symptoms, such as fever, is a direct consequence of the synchronized rupture of infected red blood cells by P. falciparum.[1] This synchrony is driven by an endogenous oscillator within the parasite that is entrained by host-derived signals. While the molecular components of the parasite's clock are not fully elucidated and appear to differ from the canonical mammalian clock which involves Rev-erb, the concept of pharmacologically disrupting this rhythm presents a novel antimalarial strategy.
The most studied external cue for the parasite's clock is the host-derived hormone melatonin.[2][3] Melatonin has been shown to modulate the parasite's cell cycle and promote the maturation of trophozoites to schizonts.[1][3] This effect is mediated through a signaling pathway involving phospholipase C (PLC), inositol 1,4,5-trisphosphate (IP3), and subsequent release of intracellular calcium.[4] Disrupting this pathway, either through melatonin antagonists or by targeting downstream signaling components, can impair parasite synchrony and growth.[1][4]
The exploration of synthetic clock-modulating compounds like Rev-erb agonists in P. falciparum would be a novel extension of this research. The rationale would be to investigate if non-canonical clock components exist in the parasite that could be targeted by such compounds, leading to a disruption of the IDC and subsequent parasite clearance.
Quantitative Data Summary
The following table summarizes the concentrations of key compounds used in studies of the P. falciparum circadian rhythm.
| Compound | Target/Action | Organism/System | Effective Concentration | Reference |
| Melatonin | Promotes parasite maturation and synchrony | P. falciparum (in vitro) | 10-100 nM | [3] |
| Luzindole | Melatonin receptor antagonist | P. falciparum (in vitro) | Not specified | [1][4] |
| 2-APB | IP3 modulator and SOC inhibitor | P. falciparum (in vitro) | Not specified | [2] |
| Triptiofen | Abolishes melatonin effect | P. falciparum 3D7 (in vitro) | 1 µM and 10 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Synchronization of P. falciparum Cultures
Objective: To obtain a synchronized population of parasites at the ring stage for downstream experiments.
Materials:
-
P. falciparum culture at high parasitemia (5-10%) and mixed stages.
-
Complete RPMI 1640 medium (with Albumax II, hypoxanthine, and gentamicin).
-
5% (w/v) D-Sorbitol solution, sterile.
-
Centrifuge.
-
Incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Procedure:
-
Transfer the parasite culture to a 15 mL centrifuge tube.
-
Pellet the infected red blood cells (iRBCs) by centrifugation at 800 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the pellet in 10 volumes of 5% D-Sorbitol solution.
-
Incubate the suspension at room temperature for 10 minutes. This will selectively lyse the trophozoite and schizont stages, leaving the ring stages intact.
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Wash the iRBC pellet twice with complete RPMI 1640 medium.
-
Resuspend the final pellet in complete medium to the desired hematocrit and return to the incubator.
-
The culture is now synchronized at the ring stage.
Protocol 2: Pharmacological Modulation of the Parasite Cell Cycle with Melatonin
Objective: To assess the effect of melatonin on the progression of the P. falciparum intraerythrocytic developmental cycle.
Materials:
-
Synchronized P. falciparum culture at the ring stage (from Protocol 1).
-
Melatonin stock solution (in DMSO or ethanol).
-
Complete RPMI 1640 medium.
-
96-well microtiter plates.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete medium.
-
Dispense 200 µL of the culture into the wells of a 96-well plate.
-
Prepare serial dilutions of melatonin in complete medium.
-
Add the desired final concentrations of melatonin (e.g., 10 nM, 100 nM) to the wells. Include a vehicle control (DMSO or ethanol at the same final concentration as the highest melatonin concentration).
-
Incubate the plate at 37°C in the gassed incubator.
-
At various time points (e.g., 24, 36, and 48 hours), prepare thin blood smears from each well.
-
Stain the smears with Giemsa and examine under a microscope.
-
Perform differential counts of the parasite stages (rings, trophozoites, schizonts) for at least 500 iRBCs per smear.
-
Analyze the data to determine if melatonin treatment accelerates the maturation from rings to trophozoites and schizonts compared to the control.
Visualizations
Caption: Melatonin signaling pathway in P. falciparum.
Caption: Workflow for assessing cell cycle modulators.
References
Application Notes and Protocols for In Vitro Delivery of SR9186
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro delivery of SR9186, a synthetic REV-ERB agonist. The following sections detail the mechanism of action, delivery protocols, and methods for assessing its efficacy and cytotoxicity.
Introduction to this compound
This compound is a potent and specific synthetic ligand for the nuclear receptors REV-ERBα and REV-ERBβ. As a REV-ERB agonist, this compound does not activate gene transcription but rather enhances the natural repressive function of REV-ERB. This is achieved through the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). The binding of this complex to the genome leads to the transcriptional repression of target genes. REV-ERB plays a crucial role in regulating circadian rhythms, metabolism, and inflammatory responses.
Mechanism of Action
This compound binds to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event stabilizes a conformation of the receptor that facilitates the recruitment of the NCoR-HDAC3 corepressor complex. This complex then deacetylates histones at the promoter regions of REV-ERB target genes, leading to a more condensed chromatin structure and subsequent transcriptional repression. Key downstream targets that are repressed by this compound-activated REV-ERB include genes involved in inflammation such as NLRP3, IL-1β, and IL-18.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value/Observation | Notes |
| Solubility in DMSO | High (Stock solutions of ≥10 mM are readily prepared) | For in vitro use, prepare a concentrated stock solution in anhydrous, sterile DMSO. |
| Solubility in Aqueous Media | Sparingly soluble | Direct dissolution in cell culture media is not recommended due to the risk of precipitation. |
| Stability in DMSO Stock | Stable for extended periods when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Stability in Cell Culture Media | Limited stability. The half-life can be influenced by media components. It is advisable to prepare fresh dilutions for each experiment.[1] | The biological half-life within a whole organism is different from its stability in culture media.[1] |
Table 2: Representative IC50 Values of REV-ERB Agonists in Cancer Cell Lines
The following table provides examples of half-maximal inhibitory concentration (IC50) values for REV-ERB agonists in various cancer cell lines. It is important to note that the specific IC50 for this compound should be determined empirically for each cell line of interest.
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| REV-ERB Agonist (Generic) | HTB-26 (Breast Cancer) | 10 - 50 | Not Specified |
| REV-ERB Agonist (Generic) | PC-3 (Prostate Cancer) | 10 - 50 | Not Specified |
| REV-ERB Agonist (Generic) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Not Specified |
| 5-Fluorouracil (for comparison) | HCT116 (Colorectal Cancer) | ~22.4 | Not Specified |
Note: The IC50 value is a measure of the potency of a substance and is the concentration at which a biological process is inhibited by 50%.[2][3] This value is dependent on the cell line and the duration of exposure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous, sterile DMSO. c. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to maintain a low final concentration of DMSO in the cell culture, typically at or below 0.1%, to minimize cytotoxicity.[4][5] d. Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments to account for any effects of the solvent.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
This protocol outlines a general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
Procedure:
-
Cell Seeding: a. Culture the cells to approximately 80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh complete medium and perform a cell count. d. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: a. The following day, carefully remove the culture medium from the wells. b. Add fresh medium containing the desired concentrations of this compound or the vehicle control to the respective wells. c. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: a. After the incubation period, proceed with the desired downstream assays, such as cytotoxicity assays (Protocol 3) or gene expression analysis.
Protocol 3: Assessment of this compound Cytotoxicity using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition: a. Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. c. Gently agitate the plate to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. c. Plot a dose-response curve and determine the IC50 value of this compound for the specific cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of N-CoR and histone deacetylase 3 by the oncoprotein v-ErbA yields a chromatin infrastructure-dependent transcriptional repression pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3 (HDAC3) is recruited to target promoters by PML-RARalpha as a component of the N-CoR co-repressor complex to repress transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ivermectin Metabolism with SR9186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum anti-parasitic agent, is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme[1][2]. Understanding the regulation of ivermectin metabolism is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and optimizing therapeutic regimens. SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of circadian rhythms and metabolism[3][4][5]. While a direct regulatory link between REV-ERBα and CYP3A4 has not been definitively established, the central role of REV-ERBα in hepatic metabolic gene networks suggests a potential for indirect regulation or crosstalk with other nuclear receptors known to control CYP3A4 expression, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)[6][7][8][9][10].
These application notes provide a framework for the exploratory use of this compound to study the potential influence of REV-ERB activation on ivermectin metabolism. The following protocols and data are intended to guide researchers in designing experiments to investigate this hypothetical regulatory pathway.
Data Presentation
Table 1: Ivermectin Metabolism Profile
| Parameter | Description | Reference |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1][2] |
| Minor Contributing Enzymes | CYP3A5, CYP2C9 | [2] |
| Major Metabolites | 3″-O-demethyl ivermectin (M1), 4α-hydroxy ivermectin (M3), 3″-O-demethyl-4α-hydroxy ivermectin (M6) | [1] |
| Metabolic Reactions | O-demethylation, hydroxylation | [1][2] |
Table 2: Properties of this compound (REV-ERB Agonist)
| Property | Description | Reference |
| Target | REV-ERBα and REV-ERBβ | [3][4][5] |
| Mechanism of Action | Agonist; enhances REV-ERB-mediated transcriptional repression | [11] |
| Primary Area of Research | Circadian rhythms, metabolism, oncology | [4][5][12] |
| Known Effects | Alters circadian behavior and metabolic gene expression in vivo | [4][5][12] |
| Effect on CYP3A4 | Not established. The metabolic profile of the related compound SR9009 involves CYP3A4, suggesting potential interaction, but direct regulation by REV-ERB is unconfirmed. | [3] |
Signaling Pathways and Experimental Workflows
Hypothesized Regulatory Pathway of Ivermectin Metabolism by REV-ERBα
The following diagram illustrates the hypothesized indirect regulation of CYP3A4 by REV-ERBα, which in turn would affect ivermectin metabolism. This pathway is speculative and serves as a basis for experimental investigation.
References
- 1. circadianl.com [circadianl.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circadian REV-ERBs repress E4bp4 to activate NAMPT-dependent NAD+ biosynthesis and sustain cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human orphan nuclear receptor PXR is activated by compounds that regulate CYP3A4 gene expression and cause drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of CYP3A4 by nuclear receptors in human hepatocytes under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SR9186 Concentration for Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using SR9186 in cell viability assays. Our aim is to help you navigate common challenges and optimize your experimental design for accurate and reproducible results.
Important Note on Compound Identification
Initial database searches reveal that the designation This compound is primarily associated with ML368 , a selective inhibitor of the enzyme Cytochrome P450 3A4 (CYP3A4)[1]. However, the context of your query—optimizing concentration for cell viability in cancer research—often relates to compounds targeting the nuclear receptors REV-ERBα and REV-ERBβ. It is possible that "this compound" is a typographical error for a more commonly studied REV-ERB agonist, such as SR9009 .
This guide will therefore be divided into two sections:
-
This compound (ML368) as a CYP3A4 Inhibitor: A brief overview and troubleshooting section based on its known mechanism.
-
REV-ERB Agonists (e.g., SR9009): A comprehensive guide, as this is the likely intended subject of your query.
Section 1: this compound (ML368) - A CYP3A4 Inhibitor
This compound (also known as ML368) is a potent and selective inhibitor of CYP3A4, an enzyme crucial for the metabolism of many drugs[1]. In a cancer research context, inhibiting CYP3A4 can be a strategy to increase the efficacy of chemotherapeutic agents that are normally metabolized and cleared by this enzyme[1].
Frequently Asked Questions (FAQs) for this compound (ML368)
Q1: What is the mechanism of action of this compound (ML368)?
A1: this compound selectively inhibits the metabolic activity of the CYP3A4 enzyme. This enzyme is part of the cytochrome P450 family, which plays a central role in drug metabolism. By inhibiting CYP3A4, this compound can prevent the breakdown of other compounds, potentially increasing their concentration and therapeutic effect[1].
Q2: Why would I use this compound in a cell viability assay?
A2: You would typically use this compound in combination with another drug. The primary goal would be to determine if inhibiting CYP3A4 activity with this compound enhances the cytotoxic effects of a chemotherapeutic agent on cancer cells. On its own, this compound is not expected to be directly cytotoxic at concentrations where it selectively inhibits CYP3A4[1].
Q3: What concentration of this compound should I start with?
A3: For in vitro studies, it is advisable to start with concentrations that are known to inhibit CYP3A4 activity effectively. The reported IC50 values for this compound are in the low nanomolar range (4-38 nM depending on the substrate)[1]. A good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.
Q4: I am seeing unexpected cytotoxicity with this compound alone. What could be the cause?
A4:
-
High Concentrations: At higher concentrations (likely in the micromolar range), this compound may have off-target effects leading to cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be contributing to the observed cell death.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or its solvent.
Section 2: REV-ERB Agonists (e.g., SR9009) - A Comprehensive Guide
This section assumes the query intended to be about a REV-ERB agonist, such as SR9009, which is frequently studied for its effects on cell viability in cancer models. REV-ERBα and REV-ERBβ are nuclear receptors that play a critical role in regulating circadian rhythm and metabolism[2]. Agonists of REV-ERB have shown promise in various disease models, including cancer, by modulating cellular processes and inducing apoptosis[3][4].
Frequently Asked Questions (FAQs) for REV-ERB Agonists
Q1: What is the mechanism of action of REV-ERB agonists like SR9009?
A1: REV-ERB agonists bind to the REV-ERBα and REV-ERBβ nuclear receptors. These receptors function as transcriptional repressors[2]. Upon activation by an agonist, REV-ERB recruits co-repressors like NCoR1, which leads to the suppression of target genes involved in metabolism, inflammation, and cell proliferation, thereby impacting the circadian clock[3][4].
Q2: How does activation of REV-ERB affect cancer cell viability?
A2: By repressing the transcription of key genes, REV-ERB agonists can disrupt cancer cell metabolism and proliferation. This can lead to cell cycle arrest and apoptosis (programmed cell death)[4][5]. The specific effects can be cell-type dependent.
Q3: What is a typical concentration range for a REV-ERB agonist in a cell viability assay?
A3: The effective concentration can vary significantly between different cell lines. A common starting point for a dose-response experiment is to use a logarithmic dilution series. Based on published studies with SR9009, a range from 1 µM to 20 µM is often explored.
Q4: My results are inconsistent across experiments. What are the common causes?
A4:
-
Compound Stability: Ensure your stock solution is stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a master stock.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Optimize your seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Incubation Time: The effect of REV-ERB agonists on cell viability is time-dependent. Ensure you use a consistent incubation time. A 48-hour or 72-hour incubation is common to observe significant effects.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Ensure the assay you are using is appropriate for your research question.
Q5: I am observing high levels of cell death even at low concentrations. How can I troubleshoot this?
A5:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is the correct one and has a high purity.
-
Check Solvent Concentration: As mentioned before, ensure the final DMSO concentration is low and consistent. Run a "vehicle-only" control.
-
Reduce Incubation Time: The observed cytotoxicity may be acute. Try reducing the incubation time (e.g., to 24 hours) to see if a therapeutic window can be identified.
-
Use a Different Viability Assay: Some compounds can interfere with the chemistry of certain assays (e.g., MTT reduction). Consider using an alternative method, like a resazurin-based assay or an ATP-based luminescence assay, to confirm your results[6][7].
Data Presentation: Expected Effects of a REV-ERB Agonist on Cell Viability
The following table summarizes hypothetical data from an MTT assay after 48 hours of treatment with a REV-ERB agonist, illustrating a typical dose-dependent effect.
| Concentration (µM) | Absorbance (OD 570nm) - Corrected | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 2.5 | 1.000 | 80% |
| 5 | 0.750 | 60% |
| 10 | 0.438 | 35% |
| 20 | 0.188 | 15% |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[6][8].
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of the REV-ERB agonist in culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to the control wells. This will result in a 1X final concentration.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL)[8].
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader[8].
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing compound concentration in a cell viability assay.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of REV-ERB agonist action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 细胞活力和增殖测定 [sigmaaldrich.com]
- 7. Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of SR9186
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR9186 (also known as ML368). The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2] It functions by directly binding to the active site of the CYP3A4 enzyme, thereby preventing the metabolism of CYP3A4 substrates.[1][2] Its high selectivity makes it a valuable tool for in vitro studies aimed at differentiating the metabolic activities of CYP3A4 from other cytochrome P450 isoforms, particularly CYP3A5.[1][2]
Q2: What are the known off-target effects of this compound?
The primary and most well-characterized off-target effect of this compound is the inhibition of other cytochrome P450 (CYP) isoforms, although it displays high selectivity for CYP3A4.[1][2] While it is designed for selectivity, some level of interaction with other CYPs can occur, especially at higher concentrations.
Currently, there is limited publicly available data on the broader off-target profile of this compound against other protein classes such as kinases, G-protein coupled receptors (GPCRs), or ion channels. Researchers should exercise caution and consider performing their own off-target profiling if there are concerns about effects unrelated to CYP inhibition in their experimental system.
Q3: What is the recommended concentration of this compound for selectively inhibiting CYP3A4 in in vitro assays?
For reaction phenotyping experiments in human liver microsomes, a concentration of 2.5 µM this compound has been shown to preferentially inhibit CYP3A4.[1] At this concentration, there is a large window where CYP3A4 is more than 90% inhibited, while CYP3A5 inhibition is less than 20%.[1] However, the optimal concentration may vary depending on the specific experimental conditions, such as substrate and protein concentration. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Should I be concerned about time-dependent inhibition with this compound?
Pre-incubation of this compound with or without NADPH in human liver microsomes did not significantly alter its selectivity.[1] A negligible increase in inhibitory potency against CYP3A4 was observed after a 30-minute pre-incubation, suggesting a low potential for time-dependent inhibition.[1]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Potential Cause: An unexpected cellular phenotype that does not seem to be related to CYP3A4 inhibition could indicate an off-target effect of this compound. As comprehensive public data on the broader off-target profile is lacking, it is crucial to investigate this possibility.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that you are observing the expected inhibition of CYP3A4 activity in your system. Use a known CYP3A4 substrate and measure its metabolism in the presence and absence of this compound.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound for the unexpected phenotype. If the phenotype is due to an off-target effect, its EC50 or IC50 may differ significantly from the IC50 for CYP3A4 inhibition.
-
Use a Structurally Unrelated CYP3A4 Inhibitor: To confirm that the observed phenotype is not due to CYP3A4 inhibition, use a structurally different CYP3A4 inhibitor (e.g., ketoconazole) as a control. If the phenotype is not replicated with the alternative inhibitor, it is more likely an off-target effect of this compound.
-
Consider Off-Target Screening: If the unexpected phenotype is critical to your research, consider performing a broad off-target screening panel (e.g., a kinase panel or a safety screen that includes GPCRs and ion channels) to identify potential unintended targets of this compound.
Issue 2: Inconsistent Inhibition of CYP3A4 Activity
Potential Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Check Compound Stability and Storage: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Verify Microsomal Quality: The quality and activity of human liver microsomes can vary between batches and donors. Use a consistent source of microsomes and qualify each new batch with a positive control substrate.
-
Optimize Incubation Conditions: Factors such as incubation time, protein concentration, and substrate concentration can all affect the apparent IC50 of an inhibitor. Ensure these parameters are optimized and consistent across experiments.
-
Assess Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to plasticware or other components of the assay, reducing the effective concentration. Consider using low-binding plates and including a pre-incubation step to allow for equilibration.
Data Summary
| Parameter | Value | Reference |
| Target | Cytochrome P450 3A4 (CYP3A4) | [1][2] |
| This compound IC50 for CYP3A4 (Midazolam hydroxylation) | Not explicitly stated as a single value, but highly potent | [1] |
| This compound IC50 for CYP3A4 (Testosterone hydroxylation) | Not explicitly stated as a single value, but highly potent | [1] |
| Selectivity vs. CYP3A5 (Midazolam hydroxylation) | >1000-fold | [2] |
| Selectivity vs. CYP3A5 (Testosterone hydroxylation) | >1000-fold | [2] |
| Recommended in vitro concentration for selective CYP3A4 inhibition | 2.5 µM | [1] |
| Half-life in human liver microsomes (1 mg/mL) | 106 minutes | [2] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is a general guideline for assessing the inhibitory potential of this compound on CYP3A4 activity.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound dilutions or vehicle control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a suitable dose-response model.
Visualizations
Caption: Experimental workflow for an in vitro CYP3A4 inhibition assay.
Caption: Troubleshooting logic for investigating unexpected phenotypes.
References
- 1. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective CYP3A4 inhibitor suitable for reaction phenotyping studies and differentiation of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
SR9186 stability in DMSO at room temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using SR9186. Below you will find information on its stability in DMSO at room temperature, experimental protocols to assess its stability, and details on its biological signaling pathway.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when dissolved in DMSO and stored at room temperature?
There is currently no publicly available data specifically detailing the stability of this compound in DMSO at room temperature. However, general studies on large compound libraries stored in DMSO at ambient conditions indicate that degradation can occur over time. For instance, one study monitoring approximately 7,200 compounds in 20-mM DMSO solutions at room temperature found that the probability of observing the intact compound was 92% after 3 months, 83% after 6 months, and dropped to 52% after one year.[1][2] Therefore, for long-term storage, it is best to store this compound solutions at -20°C or -80°C. For short-term use, solutions may be kept at room temperature, but it is advisable to prepare fresh solutions for sensitive experiments or after prolonged storage.
Q2: What are the primary factors that can cause degradation of compounds like this compound in DMSO at room temperature?
Several factors can contribute to the degradation of compounds dissolved in DMSO at room temperature. One of the most significant is the presence of water, as DMSO is hygroscopic and readily absorbs moisture from the air.[3][4] This absorbed water can lead to hydrolysis of susceptible compounds. Other factors include exposure to light, which can cause photodegradation, and the presence of oxygen.[5][6][7]
Q3: How many freeze-thaw cycles can a solution of a compound in DMSO typically endure?
Studies on various compounds stored in DMSO have shown that multiple freeze-thaw cycles do not cause significant compound loss.[5][6] One study indicated no significant loss after 11 freeze-thaw cycles when freezing at -15°C and thawing at 25°C.[5][6] To minimize potential risks, it is good practice to aliquot stock solutions into smaller volumes for single use.
Q4: What is the recommended container material for storing this compound in DMSO?
For storing solutions in DMSO, it is recommended to use glass or high-quality plastic containers such as polypropylene or HDPE.[3] Studies have shown no significant difference in compound recovery between glass and polypropylene containers for up to 5 months of storage at room temperature.[5][6] It is important to ensure the container is tightly sealed to prevent moisture absorption and potential contamination.[3][4]
Troubleshooting Guides
Issue: I am observing inconsistent or lower-than-expected activity with my this compound solution stored at room temperature.
This issue may be due to the degradation of this compound in your DMSO stock solution. To troubleshoot this, it is recommended to perform a stability assessment of your compound.
Quantitative Data on General Compound Stability in DMSO at Room Temperature
The following table summarizes the findings of a study on the stability of a large collection of diverse compounds stored in DMSO at room temperature. Please note that these are general findings and the stability of this compound may vary.
| Storage Duration | Probability of Observing Intact Compound |
| 3 Months | 92% |
| 6 Months | 83% |
| 1 Year | 52% |
| (Data sourced from a study on ~7200 compounds in 20-mM DMSO solutions)[1][2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO at Room Temperature
This protocol outlines a method to determine the stability of your this compound solution using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS).
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution over time when stored at room temperature.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in a precise volume of anhydrous DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
Ensure the solution is thoroughly mixed.
-
-
Initial Analysis (Timepoint 0):
-
Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC-UV/MS.
-
Record the peak area of the this compound parent compound. This will serve as the baseline (100% integrity).
-
-
Sample Storage:
-
Store the remaining stock solution in a tightly sealed container at room temperature, protected from light.
-
-
Timepoint Analysis:
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), take an aliquot of the stock solution.
-
Prepare and analyze the sample using the same HPLC-UV/MS method as the initial analysis.
-
Record the peak area of the this compound parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial (Timepoint 0) peak area.
-
Percentage Remaining = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in DMSO.
Simplified Signaling Pathway of this compound (REV-ERB Agonist)
Caption: this compound acts as a REV-ERB agonist to regulate gene expression.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Technical Support Center: SR9186 and Luciferase Reporter Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for SR9186 to interfere with luciferase reporter assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic small molecule that acts as a selective inhibitor of Cytochrome P450 3A4 (CYP3A4). It is also reported to be an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolic pathways. By activating REV-ERB, this compound can repress the transcription of target genes.
Q2: Can this compound interfere with my luciferase reporter assay results?
While there is no direct study specifically documenting interference of this compound with luciferase reporter assays, there is a strong potential for interference based on its mechanism of action and evidence from similar compounds. Interference can be broadly categorized into two types:
-
Biological Interference: As a REV-ERB agonist, this compound is designed to modulate gene transcription. This can lead to changes in the expression of your reporter gene that are not related to the specific promoter you are studying. It could also affect the expression of the luciferase gene itself or the internal control (e.g., Renilla).
-
Direct Assay Interference: Small molecules can sometimes directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results. While less likely to be a direct inhibitor given that luciferase assays are used to screen for CYP inhibitors, this possibility cannot be entirely ruled out without specific testing. Other REV-ERB agonists, such as SR9009 and SR9011, have been observed to decrease the Renilla luciferase signal at certain concentrations.[1]
Q3: What are the signs of potential interference from this compound in my assay?
Potential signs of interference include:
-
A decrease in the signal from your internal control reporter (e.g., Renilla luciferase) in this compound-treated cells compared to vehicle-treated cells.
-
Results that are inconsistent across different cell lines or with other functional assays.
-
A dose-response curve that does not follow a typical sigmoidal shape.
-
High variability between replicate wells treated with this compound.[2]
Q4: How can I normalize my data when using this compound?
Using a secondary reporter, such as Renilla luciferase, for normalization is a standard and recommended practice.[2] However, given that similar REV-ERB agonists have been shown to affect the Renilla signal, it is crucial to verify that this compound does not affect your chosen internal control promoter. If it does, you may need to consider alternative normalization strategies, such as normalizing to total protein concentration.
Troubleshooting Guides
Issue 1: Decreased Luciferase Signal in both Experimental and Control Reporters
| Possible Cause | Troubleshooting Step |
| This compound-induced cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your luciferase assay to determine the cytotoxic concentration of this compound in your specific cell line. Ensure you are working with a non-toxic concentration range. |
| Global transcriptional repression | As a REV-ERB agonist, this compound can cause broad transcriptional repression. Consider using a reporter construct with a promoter known to be unresponsive to REV-ERB as a counterscreen to assess for non-specific transcriptional effects. |
| Direct inhibition of luciferase enzymes | Perform a cell-free luciferase inhibition assay. Add this compound directly to a solution of purified luciferase enzyme and substrate to see if it directly inhibits enzyme activity.[3][4] |
Issue 2: Unexpected Increase in Luciferase Signal
| Possible Cause | Troubleshooting Step |
| Stabilization of the luciferase enzyme | Some small molecules can bind to and stabilize the luciferase enzyme, leading to an accumulation of active enzyme and an artificially high signal.[5] A cell-free assay can also help to identify this. |
| Off-target effects | This compound may have off-target effects that lead to the activation of your reporter construct through a pathway independent of your intended target. Review the literature for known off-target effects of this compound. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Prepare a master mix of your reagents and use a calibrated multichannel pipette to minimize pipetting variability.[6] |
| Inconsistent cell health or density | Ensure a uniform cell seeding density and check for even cell growth across the plate before treatment. |
| Compound precipitation | Visually inspect the wells for any signs of this compound precipitation at the concentrations used. Consider testing the solubility of this compound in your cell culture medium. |
Quantitative Data Summary
The following table summarizes hypothetical data from a troubleshooting experiment to test for direct inhibition of Firefly luciferase (FLuc) by this compound in a cell-free system.
| This compound Concentration (µM) | Relative Luminescence Units (RLU) | % Inhibition |
| 0 (Vehicle Control) | 1,200,000 | 0% |
| 1 | 1,185,000 | 1.25% |
| 5 | 1,150,000 | 4.17% |
| 10 | 1,120,000 | 6.67% |
| 25 | 1,090,000 | 9.17% |
| 50 | 1,050,000 | 12.5% |
Experimental Protocols
Protocol 1: Dual-Luciferase® Reporter Assay
This protocol is a general guide and should be optimized for your specific cell line and reporter constructs.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with your experimental firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. A 10:1 ratio of experimental to control plasmid is a common starting point.[5]
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), remove the medium and wash the cells once with PBS. Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[7]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
Protocol 2: Cell-Free Luciferase Inhibition Assay
This protocol determines if this compound directly inhibits the luciferase enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 10 mM MgSO₄, 1 mM EDTA). Prepare stock solutions of purified firefly luciferase, D-luciferin, and ATP.
-
Assay Setup: In a white, opaque 96-well plate, add the reaction buffer and serial dilutions of this compound or a vehicle control.
-
Enzyme Addition: Add the purified firefly luciferase to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Signal Initiation: Add a solution of D-luciferin and ATP to initiate the luminescent reaction.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (0% inhibition) and a known luciferase inhibitor (100% inhibition) to determine the percent inhibition by this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound activates REV-ERB, leading to transcriptional repression of target genes like BMAL1.
Caption: A logical workflow for troubleshooting unexpected results in luciferase assays with this compound.
References
- 1. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. promega.com [promega.com]
Technical Support Center: Minimizing SR9186 Cytotoxicity in Primary Cells
Disclaimer: Information regarding the direct cytotoxic effects of SR9186 on primary cells is limited in publicly available scientific literature. The following guidance is based on studies of related REV-ERB agonists, such as SR9009 and GSK4112, and general principles of in vitro toxicology. Researchers should always perform initial dose-response experiments to determine the optimal non-toxic concentration of this compound for their specific primary cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are crucial components of the core circadian clock machinery and act as transcriptional repressors of key genes involved in regulating metabolism, inflammation, and circadian rhythms. By activating REV-ERBs, this compound is expected to modulate these physiological processes.
Q2: Is this compound expected to be toxic to primary cells?
Studies on related REV-ERB agonists, such as SR9009 and SR9011, have shown that these compounds are generally more cytotoxic to cancer cells than to normal, non-cancerous primary cells. For instance, SR9011 did not affect the proliferation of the non-cancerous breast epithelial cell line MCF10A at concentrations that were effective in cancer cells. However, at higher concentrations or with prolonged exposure, cytotoxicity in primary cells can occur. For example, the REV-ERB agonist GSK4112 was found to inhibit the viability of 3T3-L1 preadipocytes at a concentration of 10 µM.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in primary cells?
While specific data for this compound is lacking, potential mechanisms of cytotoxicity can be inferred from the function of REV-ERB and studies on similar compounds:
-
On-target effects: REV-ERBs are critical regulators of cellular homeostasis. Sustained and potent activation by a synthetic agonist like this compound could disrupt the natural circadian oscillations of gene expression, leading to metabolic dysregulation, cell cycle arrest, and potentially apoptosis.
-
Induction of Apoptosis: In cancer cells, REV-ERB agonists have been shown to induce caspase-dependent apoptosis. This could be a potential mechanism of cell death in primary cells if a cytotoxic threshold is exceeded.
-
Inhibition of Autophagy: SR9009 has been observed to induce cytotoxicity in some cancer cell types by inhibiting autophagy. As autophagy is a critical process for cellular maintenance in primary cells, its inhibition could lead to cell death.
-
Oxidative Stress: Disruption of metabolic pathways by REV-ERB activation could potentially lead to an imbalance in reactive oxygen species (ROS) production and antioxidant defenses, resulting in oxidative stress and cellular damage.
-
Off-target effects: Like any small molecule, this compound may have unintended targets within the cell that could contribute to cytotoxicity. Some studies have noted REV-ERB-independent effects of SR9009 on cell proliferation and metabolism.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations (e.g., 10 nM to 50 µM) and assess cell viability after 24, 48, and 72 hours. |
| Cell viability decreases significantly with longer incubation times. | Cumulative toxicity due to prolonged exposure. | Consider shorter incubation times if experimentally feasible. Alternatively, use a lower concentration of this compound for longer-term experiments. |
| Inconsistent results between experiments. | Variability in primary cell health or culture conditions. | Ensure consistent cell seeding density, passage number, and media composition. Primary cells can be sensitive to minor variations in culture conditions. |
| Difficulty in distinguishing between apoptosis and necrosis. | Different cell death pathways may be activated. | Use multiple assays to assess cell death. For example, combine a viability assay (e.g., MTT) with an apoptosis-specific assay (e.g., Annexin V staining) and a necrosis marker (e.g., Propidium Iodide). |
Quantitative Data Summary
The following table summarizes the effective concentrations and cytotoxic effects of related REV-ERB agonists. This data can be used as a starting point for designing experiments with this compound.
| Compound | Cell Type | Assay | Metric | Value |
| SR9009 | HEK293 cells (transfected with Gal4-REV-ERBα/β) | Luciferase Reporter Assay | IC50 | 670 nM (REV-ERBα), 800 nM (REV-ERBβ)[1][2] |
| SR9009 | HepG2 cells (human liver cancer cell line) | Bmal1 mRNA expression | IC50 | 710 nM[1] |
| SR9009 | T98G cells (human glioblastoma cell line) | MTT Assay | Significant decrease in viability | 10-40 µM after 24-72h[3] |
| GSK4112 | 3T3-L1 cells (mouse preadipocyte cell line) | CCK-8 Assay | Inhibition of viability | 10 µM after 24h and 48h[4][5] |
| GSK4112 | Primary mouse hepatocytes | Glucose output reduction | Effective Concentration | 10 µM[6][7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Primary cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.[8]
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with various concentrations of this compound for the desired duration. Include appropriate controls (untreated and vehicle-treated cells).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently mix.
-
Incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.[9][10]
Visualizations
Caption: Potential signaling pathways of REV-ERB agonist-induced cytotoxicity.
References
- 1. SR9009 ≥96% (HPLC), liquid, REV-ERB agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. SR9009 | Autophagy | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. immunostep.com [immunostep.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Stability and Degradation of Novel Research Compounds
Disclaimer: As of the current scientific literature, specific degradation pathways and byproducts for SR9186 have not been publicly detailed. The following guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the stability and degradation of novel compounds, using general principles and established methodologies in pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation of a new chemical entity (NCE) like this compound?
A1: Studying the degradation of an NCE is essential for several reasons:
-
Identification of Degradation Products: It helps identify potential byproducts that may form during manufacturing, storage, or in vivo. These byproducts could be inactive, less active, or potentially toxic.[1][2][3]
-
Stability-Indicating Method Development: Forced degradation studies are crucial for developing and validating analytical methods (like HPLC) that can accurately measure the active compound and separate it from its degradation products.[1][4][5]
-
Understanding Intrinsic Stability: These studies reveal the inherent stability of a molecule and its susceptibility to various environmental factors, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1][3][6]
-
Elucidation of Degradation Pathways: Understanding how a molecule breaks down provides insight into its chemical liabilities and helps in designing more stable formulations.[1][7]
Q2: What are the most common chemical degradation pathways for small molecule drugs?
A2: The primary chemical degradation pathways include:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups like esters, amides, lactams, and imides are particularly susceptible. The rate of hydrolysis is often dependent on pH and temperature.[7][8]
-
Oxidation: This process involves the loss of electrons from a molecule, often involving reaction with atmospheric oxygen (auto-oxidation). It can be initiated by light, heat, or trace metals.[7][8] Common sites for oxidation are atoms with lone pair electrons (like nitrogen and sulfur) and carbon-carbon double bonds.[7]
-
Photolysis: Degradation caused by exposure to light, particularly UV light. Photosensitive molecules can undergo complex reactions leading to various byproducts.[7][9][10]
Q3: What are forced degradation studies and what conditions are typically used?
A3: Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to generate degradation products and identify potential degradation pathways.[1] These studies are mandated by regulatory bodies like the ICH.[1][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60-80°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60-80°C) |
| Neutral Hydrolysis | Water or buffer (pH 7) at elevated temperature (e.g., 60-80°C) |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period |
| Photostability | Exposure to a combination of visible and UV light (e.g., ICH Option 2: 1.2 million lux hours and 200 watt hours/m²) |
This table summarizes common starting conditions for forced degradation studies as outlined by ICH guidelines.[4][5][9]
Troubleshooting Guide for Degradation Studies
Q: My compound shows no degradation under any stress condition. Is this a problem?
A: While this indicates a very stable molecule, for the purpose of a forced degradation study, it is problematic. The goal is to generate some degradation to prove the analytical method is "stability-indicating."
-
Troubleshooting Steps:
-
Increase Stress Severity: Use higher concentrations of acid/base/oxidizing agent, higher temperatures, or longer exposure times.
-
Check Compound Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can mask degradation.
-
Verify Analytical Method Sensitivity: Confirm your method can detect small changes in the parent compound concentration.
-
Q: I see almost 100% degradation of my compound immediately. How can I get meaningful data?
A: This suggests the conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Use lower concentrations of reagents, lower temperatures, or significantly shorter exposure times.
-
Time-Point Analysis: Sample at very early time points (e.g., 0, 5, 15, 30 minutes) to capture the degradation profile before the parent compound is completely consumed.
-
Quench the Reaction: Ensure you are effectively stopping the degradation reaction at each time point (e.g., by neutralization or dilution).
-
Q: My analytical results are highly variable between replicate experiments. What could be the cause?
A: Variability can stem from several sources.
-
Troubleshooting Steps:
-
Inconsistent Stress Conditions: Ensure precise control over temperature, reagent concentrations, and light exposure. Use calibrated equipment.
-
Sampling Inconsistency: Standardize your sampling technique. For suspensions, ensure the sample is homogenous before taking an aliquot.
-
Analytical Method Variability: Perform a system suitability test before each run to ensure the analytical system (e.g., HPLC) is performing consistently. Check for issues with sample preparation, injection volume, or detector response.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Oxidative: Mix the stock solution with 3% H₂O₂.
-
Thermal: Place a solid sample of the compound in a temperature-controlled oven.
-
Photolytic: Expose a solid or solution sample to a calibrated light source as per ICH Q1B guidelines.[5]
-
-
Incubation: Incubate the samples under the specified conditions. It is advisable to run parallel experiments at room temperature and an elevated temperature (e.g., 60°C) for hydrolytic and oxidative studies. A control sample (in stock solution solvent) should be stored in the dark at a low temperature.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Stop the degradation by neutralizing the sample (for acid/base hydrolysis) or by diluting with the mobile phase.
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., UPLC-UV/MS) to quantify the remaining parent compound and detect the formation of byproducts.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[11]
-
Reagent Preparation:
-
Test Compound: Prepare a working solution (e.g., 100 µM) in a solvent like acetonitrile or DMSO. The final solvent concentration in the incubation should be <1%.[12]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) and dilute to a working concentration (e.g., 1 mg/mL) in ice-cold phosphate buffer (pH 7.4).[11][13]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system maintains the necessary cofactor for CYP enzyme activity.[11]
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the microsomal suspension, buffer, and the test compound. Pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.[13]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute sample is taken immediately after adding NADPH.[12]
-
-
Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.[11][12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the amount of parent compound remaining at each time point. The rate of disappearance is used to calculate parameters like half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[11][12]
Visualizations
Caption: Workflow for Investigating the Degradation of a New Chemical Entity.
Caption: Hypothetical Metabolic Pathways for a Novel Small Molecule Compound.
References
- 1. scispace.com [scispace.com]
- 2. veeprho.com [veeprho.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. ijcrt.org [ijcrt.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. benchchem.com [benchchem.com]
Adjusting SR9186 incubation time for optimal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The information is designed to address specific issues that may arise during experiments and to provide guidance on optimizing the use of this compound for its inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective time-dependent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Time-dependent inhibition means that the inhibitory effect of this compound on CYP3A4 increases with the duration of pre-incubation. This is often due to the formation of a reactive metabolite that binds to the enzyme, leading to its inactivation.
Q2: How long should I incubate my cells or microsomes with this compound to achieve optimal inhibition?
A2: While this compound is a time-dependent inhibitor, studies have shown that a 30-minute pre-incubation period results in only a negligible increase in its inhibitory potency against CYP3A4.[1] this compound has a long half-life of 106 minutes in human liver microsomes, which contributes to sustained inhibition.[1] For many standard assays, a pre-incubation of 30 minutes is sufficient. However, the optimal incubation time can be cell type- and assay-dependent. It is recommended to perform a time-course experiment (e.g., 0, 15, 30, 60 minutes of pre-incubation) to determine the ideal duration for your specific experimental conditions.
Q3: What is an IC50 shift assay and why is it relevant for this compound?
A3: An IC50 shift assay is a common in vitro method used to evaluate time-dependent inhibition of enzymes like CYP3A4.[2][3][4][5][6] The assay compares the half-maximal inhibitory concentration (IC50) of an inhibitor with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation (a "shift" to the left on a dose-response curve) indicates time-dependent inhibition.[5] This assay is relevant for this compound to confirm its time-dependent inhibitory characteristics in your specific test system.
Q4: Are there any known signaling pathways affected by this compound?
A4: The primary target of this compound is the CYP3A4 enzyme. Inhibition of CYP3A4 can have downstream effects on various cellular processes. Notably, there is a well-documented crosstalk between CYP3A4 regulation and the nuclear factor kappa B (NF-κB) signaling pathway.[7][8][9][10][11] Evidence suggests a mutual repression between the pregnane X receptor (PXR), a key regulator of CYP3A4, and NF-κB. Therefore, inhibiting CYP3A4 with this compound could potentially modulate NF-κB signaling. The direct impact of this compound on other pathways like the mitogen-activated protein kinase (MAPK) pathway is less established, although crosstalk between signaling pathways is common.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibition with this compound. | Suboptimal Incubation Time: The pre-incubation time may be insufficient for the specific cell line or assay conditions. | Perform a time-course experiment. Pre-incubate with this compound for varying durations (e.g., 0, 15, 30, 60, 120 minutes) prior to adding the CYP3A4 substrate to determine the optimal pre-incubation time for maximal inhibition. |
| Inadequate NADPH: Time-dependent inhibition by this compound is NADPH-dependent, as it requires metabolic activation. | Ensure that a sufficient concentration of NADPH or an NADPH-regenerating system is present during the pre-incubation step. | |
| High Microsomal or Cell Density: High protein concentrations can lead to non-specific binding of this compound, reducing its effective concentration. | Optimize the microsomal protein concentration or cell seeding density. Consider testing a range of concentrations to find the optimal balance for your assay. | |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | Store this compound as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh working solutions from a stock solution for each experiment. | |
| High variability between replicate experiments. | Inconsistent Pre-incubation Conditions: Variations in temperature or timing during the pre-incubation step can lead to variability. | Standardize the pre-incubation protocol. Use a temperature-controlled incubator and ensure precise timing for all samples. |
| Cell Health and Confluency: Variations in cell health or confluency can affect metabolic activity and the response to inhibitors. | Maintain consistent cell culture practices. Ensure cells are healthy and at a consistent confluency at the start of each experiment. | |
| No significant IC50 shift observed in a time-dependent inhibition assay. | Assay Conditions Not Optimized: The concentrations of this compound or the CYP3A4 substrate may not be in the optimal range for detecting an IC50 shift. | Optimize the concentration range for both the inhibitor and the substrate. Ensure the substrate concentration is at or below its Km value for the enzyme. |
| Short Pre-incubation Time: Although a 30-minute pre-incubation is often sufficient, some systems may require a longer duration to observe a significant shift. | Try extending the pre-incubation time (e.g., to 60 or 120 minutes) to see if a more pronounced IC50 shift is observed. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of CYP3A4 by this compound
| Parameter | Substrate | Test System | Value | Reference |
| IC50 | Midazolam | Human Liver Microsomes | 9 nM | [1] |
| IC50 | Testosterone | Human Liver Microsomes | 4 nM | [1] |
| IC50 | Vincristine | Human Liver Microsomes | 38 nM | [1] |
| Half-life | - | Human Liver Microsomes (1 mg/mL) | 106 min | [1] |
Experimental Protocols
Protocol 1: Determination of Time-Dependent Inhibition of CYP3A4 using an IC50 Shift Assay
This protocol is a general guideline for assessing the time-dependent inhibitory potential of this compound on CYP3A4 activity in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
Incubator
-
LC-MS/MS for metabolite analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the CYP3A4 probe substrate solution in phosphate buffer.
-
-
IC50 Determination (without pre-incubation):
-
In a 96-well plate, add HLM, phosphate buffer, and the various concentrations of this compound.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system simultaneously.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Include a vehicle control (solvent without this compound).
-
-
IC50 Determination (with pre-incubation):
-
In a separate 96-well plate, prepare two sets of wells: one with the NADPH regenerating system and one without (as a control).
-
To both sets, add HLM, phosphate buffer, and the various concentrations of this compound.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Following pre-incubation, initiate the reaction by adding the CYP3A4 probe substrate to all wells. For the wells that did not have NADPH during pre-incubation, add the NADPH regenerating system now.
-
Incubate for the same duration as the non-pre-incubation experiment (e.g., 10 minutes) at 37°C.
-
Terminate the reaction with the quenching solvent.
-
-
Sample Analysis:
-
Centrifuge the plates to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 values for both the non-pre-incubated and pre-incubated conditions by fitting the data to a suitable sigmoidal dose-response model.
-
Calculate the IC50 shift ratio: (IC50 without pre-incubation) / (IC50 with pre-incubation). A ratio significantly greater than 1 indicates time-dependent inhibition.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutual repression between steroid and xenobiotic receptor and NF-κB signaling pathways links xenobiotic metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
Technical Support Center: SR9186 and Unexpected Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected changes in gene expression when using SR9186. Our aim is to provide clear, actionable information to help you interpret your results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, which we believed to be a Rev-Erb agonist, but our RNA-sequencing results show unexpected and widespread changes in gene expression unrelated to circadian rhythm pathways. What could be the cause?
A1: A critical point to understand is that this compound, also known as ML368, is not a Rev-Erb agonist. It is a highly selective inhibitor of the cytochrome P450 enzyme, CYP3A4. The unexpected gene expression changes you are observing are likely a downstream consequence of CYP3A4 inhibition, rather than modulation of the Rev-Erb signaling pathway. It is a common misconception in some literature to associate this compound with Rev-Erb agonists like SR9009.
Q2: What is CYP3A4 and how does its inhibition affect gene expression?
A2: CYP3A4 is a crucial enzyme, primarily found in the liver and intestine, responsible for the metabolism of a vast array of endogenous substances (like steroids) and exogenous compounds, including approximately 50% of clinically used drugs. Inhibition of CYP3A4 can lead to:
-
Altered Metabolism of Signaling Molecules: CYP3A4 metabolizes various signaling molecules that can directly or indirectly influence gene transcription. By inhibiting their breakdown, this compound can cause these molecules to accumulate, leading to off-target effects on various signaling pathways and consequently, changes in gene expression.
-
Drug-Drug Interactions (in complex experimental systems): If your experimental system includes other compounds, this compound can inhibit their metabolism, leading to higher effective concentrations and unexpected biological effects, including altered gene expression.
Q3: What are the known downstream signaling pathways affected by CYP3A4 inhibition that could explain our gene expression data?
A3: The transcriptional regulation of many genes is influenced by the concentration of various endogenous substrates of CYP3A4. For example, steroid hormones, which are regulated by CYP3A4, have well-established roles in modulating gene expression through nuclear receptors. Inhibition of CYP3A4 can disrupt the delicate balance of these hormones, leading to widespread transcriptional changes. The regulation of CYP3A4 itself is complex, involving nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Cross-talk between these regulatory pathways and other cellular signaling networks is extensive, meaning the effects of CYP3A4 inhibition can be broad and cell-type specific.
Troubleshooting Guide
If you have observed unexpected gene expression changes with this compound, follow these steps to troubleshoot your experiment:
Step 1: Verify the Identity and Purity of Your Compound.
-
Action: Confirm that your compound is indeed this compound (ML368) and check its purity.
-
Rationale: Contamination with other bioactive molecules could be a source of unexpected effects.
Step 2: Re-evaluate Your Experimental Hypothesis.
-
Action: Acknowledge that this compound is a CYP3A4 inhibitor, not a Rev-Erb agonist. Re-interpret your data in this new context.
-
Rationale: Your "unexpected" results may be entirely consistent with the known mechanism of action of this compound.
Step 3: Analyze Your Gene Expression Data for Signatures of CYP3A4 Inhibition.
-
Action: Perform pathway analysis on your differentially expressed genes. Look for enrichment in pathways related to:
-
Steroid hormone biosynthesis and signaling.
-
Xenobiotic metabolism.
-
RXR and PXR/CAR signaling.
-
Pathways regulated by known CYP3A4 substrates.
-
-
Rationale: This will help to connect your observed gene expression changes to the actual mechanism of this compound.
Step 4: Review Your Experimental Conditions.
-
Action: Carefully document and review the concentration of this compound used and the treatment duration.
-
Rationale: High concentrations or prolonged exposure can lead to more pronounced off-target effects and potential cytotoxicity, which can independently alter gene expression.
Potential Off-Target Gene Expression Changes Due to CYP3A4 Inhibition
| Pathway Category | Potential Gene Expression Changes | Rationale |
| Xenobiotic Metabolism | Upregulation or downregulation of other CYP enzymes (e.g., CYP1A2, CYP2C9), and phase II metabolizing enzymes. | Compensatory response to the inhibition of a major metabolic pathway. |
| Steroidogenesis | Altered expression of genes involved in the synthesis and signaling of steroid hormones (e.g., HSD3B1, STAR, AR, ESR1). | Disruption of steroid hormone homeostasis due to reduced metabolism. |
| Nuclear Receptor Signaling | Changes in the expression of target genes of PXR, CAR, and other nuclear receptors that regulate CYP3A4. | Feedback loops and cross-talk between nuclear receptor signaling pathways. |
| Inflammatory Response | Modulation of inflammatory cytokine and chemokine gene expression. | Some inflammatory mediators are metabolized by CYP3A4. |
Experimental Protocols
For researchers planning to investigate the effects of this compound or other CYP3A4 inhibitors on gene expression, we recommend the following experimental workflow.
Experimental Workflow for Analyzing Gene Expression Changes
Detailed Methodologies
-
Cell Culture and Treatment:
-
Select a cell line relevant to your research question that expresses CYP3A4 (e.g., HepG2, Huh7).
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Treat cells with a range of this compound concentrations (e.g., 1-10 µM) and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition.
-
Determine the optimal treatment duration based on preliminary time-course experiments.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA using a reputable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity. Ensure a high RNA Integrity Number (RIN) > 8.0 for reliable sequencing results.
-
-
RNA-Sequencing:
-
Prepare sequencing libraries from the isolated RNA. Poly(A) selection is suitable for analyzing protein-coding genes.
-
Perform sequencing on a platform such as Illumina NovaSeq to a depth of at least 20 million reads per sample for differential gene expression analysis.
-
-
Bioinformatics Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Signaling Pathways
Simplified Overview of CYP3A4's Role and Impact of Inhibition
This diagram illustrates that this compound acts by inhibiting the CYP3A4 enzyme, not by interacting with the regulatory elements of the CYP3A4 gene or the Rev-Erb pathway. This inhibition leads to an accumulation of CYP3A4 substrates, which in turn can cause widespread, "unexpected" changes in gene expression. Researchers observing such changes should consider them a direct consequence of the compound's primary mechanism of action.
Preventing SR9186 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR9186. The primary focus is to address and prevent the issue of this compound precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] CYP3A4 is a critical enzyme primarily found in the liver and intestine, responsible for the metabolism of a vast number of xenobiotics, including approximately 60% of prescribed drugs.[3] By inhibiting CYP3A4, this compound can prevent the breakdown of other drugs, a mechanism that can be exploited to increase their bioavailability and efficacy.[4] The inhibition of CYP3A4 by compounds like this compound is an area of interest in research for its potential to modulate drug-drug interactions and improve therapeutic outcomes.
Q2: Why does my this compound precipitate out of solution?
This compound, like many small molecule inhibitors, is a hydrophobic compound. This inherent low water solubility is the primary reason for its precipitation in aqueous solutions, such as cell culture media or buffers. Precipitation is often triggered by a change in the solvent environment, such as when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. Other contributing factors can include pH, temperature, and the presence of other solutes.
Q3: What is the best solvent to dissolve this compound in for creating a stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[5][6][7] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[5] For a stock solution, dissolving this compound in 100% DMSO is recommended. Ethanol can also be used, but DMSO is generally a stronger solvent for such compounds.[6]
Q4: At what concentration should I make my this compound stock solution?
It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for a small volume of the stock to be added to the aqueous experimental medium, minimizing the final concentration of DMSO.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can have cytotoxic effects.[6] Many cell lines can tolerate up to 1% DMSO, but it is best to determine the tolerance of your specific cell line with a vehicle control experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitation observed immediately upon dilution of this compound stock solution.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor initial dissolution | Ensure this compound is fully dissolved in the stock solvent. | Visually inspect the stock solution for any undissolved particles. Gentle warming (to 37°C) and vortexing can aid dissolution in DMSO. |
| Concentration too high | Decrease the final working concentration of this compound. | The aqueous solubility of this compound is limited. If the final concentration exceeds its solubility limit in the aqueous medium, it will precipitate. |
| Incorrect dilution method | Add the this compound stock solution to the aqueous medium while vortexing or stirring. | This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to immediate precipitation. Never add the aqueous solution to the DMSO stock. |
| Temperature shock | Pre-warm the aqueous medium to 37°C before adding the this compound stock. | A sudden drop in temperature upon dilution can decrease the solubility of the compound. |
Issue: Precipitation observed over time during incubation.
| Potential Cause | Troubleshooting Step | Explanation |
| pH of the medium | Check and maintain the pH of your experimental buffer or medium. | The solubility of many compounds is pH-dependent.[8] Significant shifts in pH during an experiment could cause this compound to precipitate. |
| Interaction with media components | Consider using a serum-free or reduced-serum medium for the experiment. | Components in serum, such as proteins, can sometimes interact with small molecules and reduce their solubility over time. |
| Compound degradation | Store the prepared this compound solutions appropriately and use them within a reasonable timeframe. | While specific stability data for this compound is limited, prolonged incubation can lead to degradation, and the degradation products may be less soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium or buffer to 37°C.
-
Serial Dilution (if necessary): If very low final concentrations are required, perform an intermediate serial dilution of the stock solution in 100% DMSO.
-
Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.
-
Mixing: Mix the final solution thoroughly by inverting the tube or gentle vortexing.
-
Application: Immediately add the final this compound working solution to your cell culture plates.
Visualizing Key Pathways and Workflows
CYP3A4 Metabolic Pathway
The following diagram illustrates the central role of CYP3A4 in drug metabolism and how this compound acts as an inhibitor.
Caption: this compound inhibits the metabolic activity of the CYP3A4 enzyme.
Experimental Workflow for Preparing this compound Working Solutions
This diagram outlines the recommended workflow to minimize precipitation when preparing this compound for experiments.
Caption: Recommended steps for preparing this compound solutions.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to follow if you encounter this compound precipitation.
Caption: A logical guide to resolving this compound precipitation issues.
References
- 1. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
SR9186 vs. Ketoconazole: A Comparative Guide to CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SR9186 and ketoconazole as inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical component in the metabolism of a vast array of xenobiotics, including many clinically used drugs. Understanding the nuances of these inhibitors is paramount for accurate in vitro studies and for predicting potential drug-drug interactions. This document presents a comprehensive overview of their inhibitory activity, selectivity, and the experimental protocols used for their characterization.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and ketoconazole against CYP3A4 has been evaluated using various substrates. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying their potency.
| Inhibitor | Substrate | Parameter | Value | Reference |
| This compound | Midazolam | IC50 | 9 nM | [1] |
| Testosterone | IC50 | 4 nM | [1][2] | |
| Vincristine | IC50 | 38 nM | [1] | |
| General CYP3A4 Activity | IC50 | 11 nM | [3] | |
| Ketoconazole | Midazolam | IC50 ((+)-enantiomer) | 1.46 µM | [4][5] |
| Midazolam | IC50 ((-)-enantiomer) | 1.04 µM | [4][5] | |
| Testosterone | IC50 ((+)-enantiomer) | 1.69 µM | [4][5] | |
| Testosterone | IC50 ((-)-enantiomer) | 0.90 µM | [4][5] | |
| General CYP3A4 Activity | IC50 | 0.04 µM | [6] | |
| General CYP3A4 Activity | IC50 | 0.077 - 0.105 µM | [7] | |
| Midazolam | Ki ((+)-enantiomer) | 2.52 µM | [4][5] | |
| Midazolam | Ki ((-)-enantiomer) | 1.51 µM | [4][5] | |
| Testosterone | Ki ((+)-enantiomer) | 0.92 µM | [4][5] | |
| Testosterone | Ki ((-)-enantiomer) | 0.17 µM | [4][5] | |
| Triazolam, Midazolam, Testosterone | Ki | 0.011 - 0.045 µM | [8] |
Key Observations:
-
This compound exhibits significantly greater potency as a CYP3A4 inhibitor, with IC50 values in the low nanomolar range, making it orders of magnitude more potent than ketoconazole, which has IC50 values in the micromolar range.[1][2][3][4][5][6][7]
-
The inhibitory activity of ketoconazole can be influenced by its enantiomeric form, with the (-)-enantiomer generally showing higher potency.[4][5]
Selectivity Profile
A crucial aspect of an inhibitor is its selectivity for the target enzyme over other related enzymes. This compound was developed to be a highly selective inhibitor of CYP3A4, particularly over its closely related isoform, CYP3A5.
This compound:
-
Demonstrates over 1000-fold selectivity for CYP3A4 over CYP3A5.[9][10]
-
Exhibits greater selectivity than ketoconazole across a panel of other major hepatic cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[9][10]
Ketoconazole:
-
While a potent CYP3A4 inhibitor, it also inhibits other CYPs to a lesser extent.[6]
-
It is also known to inhibit P-glycoprotein (P-gp), a significant drug transporter.[11][12]
Mechanism of Inhibition
This compound:
-
This compound is a reversible inhibitor of CYP3A4.
Ketoconazole:
-
Ketoconazole exhibits a mixed competitive-noncompetitive inhibition of CYP3A4.[8] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.
-
The inhibition by ketoconazole is also considered reversible .[13]
Experimental Protocols
The determination of CYP3A4 inhibition is typically performed using in vitro assays with human liver microsomes (HLMs) or recombinant CYP3A4 enzymes. Below is a generalized protocol for a CYP3A4 inhibition assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound or ketoconazole) for CYP3A4-mediated metabolism of a probe substrate.
Materials:
-
Test compound (this compound or ketoconazole)
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution.
-
Prepare a suspension of HLMs or recombinant CYP3A4 in assay buffer.
-
Prepare the NADPH regenerating system.
-
Prepare the probe substrate solution.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the HLM suspension, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Quantification:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Conclusion
This compound emerges as a superior tool for the specific inhibition of CYP3A4 in vitro due to its exceptional potency and selectivity.[1][2][3][9][10] Its high selectivity for CYP3A4 over CYP3A5 and other CYPs minimizes confounding factors in reaction phenotyping studies.[9][10] Ketoconazole, while a well-established and potent CYP3A4 inhibitor, exhibits lower potency and selectivity compared to this compound and has known effects on other enzymes and transporters.[4][5][6][11][12] The choice between these inhibitors should be guided by the specific requirements of the experiment, with this compound being the preferred choice for studies demanding high selectivity and potency for CYP3A4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML368|SR 9186 [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective CYP3A4 inhibitor suitable for reaction phenotyping studies and differentiation of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Ketoconazole and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of Ketoconazole, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the in vitro characteristics of small molecules is paramount. This guide provides a comparative analysis of SR9186 and ritonavir, with a primary focus on their efficacy as inhibitors of the key metabolic enzyme, Cytochrome P450 3A4 (CYP3A4). While ritonavir is a well-established antiviral agent with a secondary role as a pharmacokinetic enhancer through CYP3A4 inhibition, current publicly available data for this compound primarily highlights its potent and selective inhibitory effect on this enzyme, with no direct antiviral efficacy data reported.
This comparison will delve into the available quantitative data on the CYP3A4 inhibitory potency of both compounds, present a detailed experimental protocol for assessing this inhibition, and visualize the relevant biological pathway and experimental workflow.
Quantitative Efficacy: A Head-to-Head Look at CYP3A4 Inhibition
The primary mechanism of action shared between this compound and ritonavir, based on available in vitro data, is the inhibition of CYP3A4. This enzyme plays a crucial role in the metabolism of a vast array of drugs. Its inhibition can lead to increased plasma concentrations of co-administered drugs, a strategy often employed to enhance therapeutic efficacy.
| Compound | Target | Assay Substrate | IC50 |
| This compound (ML368) | CYP3A4 | Midazolam → 1'-hydroxymidazolam | 9 nM |
| Testosterone → 6β-hydroxytestosterone | 4 nM | ||
| Vincristine → Vincristine M1 | 38 nM | ||
| Ritonavir | CYP3A4 | Testosterone 6β-hydroxylation | 0.034 µM (34 nM) |
| HIV-1 Protease | Not Specified | EC50 = 0.02 µM (20 nM) |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols: Measuring CYP3A4 Inhibition In Vitro
To determine the IC50 values for CYP3A4 inhibition, a common in vitro method involves the use of human liver microsomes, which are rich in CYP enzymes, and a specific substrate that is metabolized by CYP3A4 to produce a detectable product.
Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
1. Materials:
- Human Liver Microsomes (HLMs)
- Test compounds (this compound, ritonavir) dissolved in a suitable solvent (e.g., DMSO)
- CYP3A4 substrate (e.g., Midazolam or Testosterone)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
- 96-well plates
- Incubator
- LC-MS/MS system for analysis
2. Procedure:
- Preparation of Reagents: Prepare stock solutions of test compounds, substrate, and NADPH regenerating system in appropriate solvents and buffers.
- Incubation Mixture Preparation: In a 96-well plate, add phosphate buffer, HLM, and the test compound at various concentrations.
- Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzymes.
- Initiation of Reaction: Add the CYP3A4 substrate to each well to initiate the metabolic reaction.
- Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
- Termination of Reaction: Stop the reaction by adding a cold quenching solution.
- Sample Processing: Centrifuge the plate to pellet the protein.
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the metabolite.
3. Data Analysis:
- The rate of metabolite formation is measured for each concentration of the test compound.
- The percentage of inhibition is calculated relative to a vehicle control (no inhibitor).
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathway of CYP3A4-mediated drug metabolism and the experimental workflow for its inhibition assay.
Caption: CYP3A4-Mediated Drug Metabolism.
Unraveling the Consistency of REV-ERB Agonist Effects Across Diverse Cancer Cell Lines: A Comparative Guide to SR9009 and SR9011
A comprehensive analysis of the reproducibility of the anti-cancer effects of SR9009 and SR9011, synthetic REV-ERB agonists, reveals a consistent pattern of activity across a broad spectrum of cancer cell lines. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these promising compounds.
The synthetic small molecules SR9009 and SR9011 are potent agonists of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the circadian clock machinery.[1][2] By activating REV-ERBs, these compounds trigger the repression of genes involved in crucial cellular processes such as proliferation, metabolism, and autophagy.[3][4] This mechanism of action has demonstrated significant cytotoxic effects against various cancer cell types, while showing minimal impact on normal cells.[1][2] This guide synthesizes available data on the effects of SR9009 and SR9011 across different cancer cell lines to provide a clear overview of their reproducibility and potential as therapeutic agents.
Quantitative Analysis of Anti-Cancer Effects
The efficacy of SR9009 and SR9011 in reducing cell viability and inducing apoptosis has been documented in numerous studies. The following tables summarize the key quantitative data from these experiments, offering a comparative look at their activity in different cancer contexts.
Table 1: Cytotoxic Effects of SR9009 on Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | Effect |
| T98G | Glioblastoma | 72 hours | ~80% reduction in cell viability at 20 µM and 40 µM[5] |
| HepG2 | Liver Cancer | 96 hours | Significant reduction in cell viability at 40 µM[5] |
| Jurkat | T-cell Leukemia | 72 hours | Significant cytotoxicity at 20 µM[1] |
| MCF-7 | Breast Cancer | 72 hours | Significant reduction in viability at 20 µM[1] |
| H69 | Small Cell Lung Cancer (chemosensitive) | 72 hours | Dose-dependent cytotoxicity[6] |
| H69AR | Small Cell Lung Cancer (chemoresistant) | 72 hours | Dose-dependent cytotoxicity[6] |
| H446 | Small Cell Lung Cancer (chemosensitive) | 72 hours | Dose-dependent cytotoxicity[6] |
| H446DDP | Small Cell Lung Cancer (chemoresistant) | 72 hours | Dose-dependent cytotoxicity[6] |
Table 2: Activity of SR9011 Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| Astrocytoma | Brain Cancer | Cytotoxic effects observed[1] |
| BTICs | Brain Tumor | Cytotoxic effects observed[1] |
| MCF-7 | Breast Cancer | Deleterious to transformed cells[1] |
| T47D | Breast Cancer | Reduction in the number of autophagosomes[7] |
| HCT116 | Colon Cancer | Deleterious to transformed cells[1] |
| A375 | Melanoma | Induction of apoptosis[1] |
Table 3: IC50 Values of SR9011 for REV-ERB Receptors
| Receptor | IC50 Value |
| REV-ERBα | 790 nM |
| REV-ERBβ | 560 nM |
SR9011 demonstrates potent binding to both REV-ERB isoforms, with a slightly higher affinity for REV-ERBβ.[8]
Signaling Pathways and Mechanism of Action
The primary mechanism through which SR9009 and SR9011 exert their anti-cancer effects is by binding to and activating the REV-ERB nuclear receptors. This activation leads to the recruitment of co-repressor complexes, which in turn suppress the transcription of target genes. Two key cellular processes affected are autophagy and the cell cycle.
Caption: REV-ERB Signaling Pathway Activated by SR9009/SR9011.
Studies have shown that SR9009 and SR9011 treatment leads to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive.[3] This is achieved, at least in part, through the REV-ERB-mediated repression of essential autophagy genes like ATG5.[4] Furthermore, these agonists have been observed to cause cell cycle arrest, primarily in the G0/G1 phase, by downregulating key cell cycle regulators such as Cyclin A2 (CCNA2).[8] The culmination of these effects is the induction of apoptosis, or programmed cell death, in cancer cells. It is important to note that some studies suggest that SR9009 can also exert effects on cell proliferation and metabolism independently of REV-ERB.[9][10]
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments used to assess the effects of SR9009 and SR9011.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight at 37°C.[5]
-
Treatment: Incubate the cells with varying concentrations of SR9009 or SR9011 (e.g., 10, 20, 40 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of SR9009 or SR9011 for the specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[11][12]
-
Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[11][13]
Conclusion
The available data strongly indicate that the anti-cancer effects of the REV-ERB agonists SR9009 and SR9011 are reproducible across a diverse range of cancer cell lines. Their ability to selectively induce apoptosis in malignant cells through the modulation of fundamental cellular processes like autophagy and the cell cycle underscores their therapeutic potential. While the REV-ERB-dependent mechanism is well-documented, further investigation into potential REV-ERB-independent effects is warranted for a complete understanding of their activity. The standardized protocols provided in this guide should facilitate further research and allow for more direct comparison of results across different studies and laboratories.
References
- 1. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BIOCELL | Free Full-Text | Autophagy and circadian rhythms: interactions and clinical implications [techscience.com]
- 5. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
SR9186: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR9186's cross-reactivity with various cytochrome P450 (CYP) enzymes, supported by experimental data. This compound, a potent and highly selective inhibitor of CYP3A4, offers a significant advantage in reaction phenotyping studies and in differentiating the metabolic activities of CYP3A4 and CYP3A5.[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against various CYP enzymes. The data is compiled from studies using recombinant human CYP enzymes and pooled human liver microsomes (HLM).
| CYP Isoform | Substrate | Test System | This compound IC50 | Ketoconazole IC50 | Fold Selectivity (this compound vs. other CYPs) |
| CYP3A4 | Midazolam | Recombinant | 9 nM[1] | - | >1000-fold vs. CYP3A5[1] |
| Testosterone | Recombinant | 4 nM[1] | - | ||
| Vincristine | Recombinant | 38 nM[1] | - | ||
| Midazolam | HLM (0.05 mg/mL) | 10 nM[1] | - | ||
| Midazolam | HLM (0.25 mg/mL) | 51 nM[1] | - | ||
| Midazolam | HLM (0.50 mg/mL) | 108 nM[1] | - | ||
| Midazolam | HLM (1.0 mg/mL) | 224 nM[1] | - | ||
| CYP3A5 | Midazolam | Recombinant | > 60,000 nM[1] | - | |
| CYP1A2 | Phenacetin | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2A6 | Coumarin | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2B6 | Bupropion | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2C8 | Amodiaquine | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2C9 | Tolbutamide | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2C19 | (S)-mephenytoin | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2D6 | Dextromethorphan | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
| CYP2E1 | Chlorzoxazone | HLM (1 mg/mL) | > 2.5 µM | ~1 µM | This compound shows less inhibition[1] |
Note: A direct comparison demonstrated that at a concentration of 2.5 µM, this compound exhibited less inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 than 1 µM ketoconazole in human liver microsomes.[1]
Experimental Protocols
A generalized experimental protocol for determining the IC50 of this compound against various CYP enzymes in human liver microsomes is described below. This protocol is based on established methodologies for CYP inhibition assays.[3][4][5]
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare a stock solution of the probe substrate.
-
Prepare the NADPH regenerating system in buffer.
-
Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.2 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, the probe substrate, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time that is within the linear range of metabolite formation for the specific substrate.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations
Experimental Workflow for CYP Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro CYP inhibition assay.
Caption: Workflow for determining CYP enzyme inhibition by this compound.
This compound Mechanism of Action on CYP3A4 Signaling Pathway
This diagram illustrates the metabolic pathway of a CYP3A4 substrate and the inhibitory effect of this compound.
References
- 1. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective CYP3A4 inhibitor suitable for reaction phenotyping studies and differentiation of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
In Vivo Validation of LXR Inverse Agonist Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of the mechanism of action of Liver X Receptor (LXR) inverse agonists, focusing on the representative compounds SR9238 and SR9243. As no information is publicly available for "SR9186," it is presumed to be a related compound within the same chemical series. This document compares their performance with LXR agonists, supported by experimental data, and details the methodologies employed in these key studies.
Introduction
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that are crucial regulators of cholesterol, lipid, and glucose metabolism.[1][2] While LXR agonists have been explored for their therapeutic potential in atherosclerosis due to their role in promoting reverse cholesterol transport, their clinical utility has been hampered by the induction of hepatic steatosis and hypertriglyceridemia.[1] LXR inverse agonists, such as SR9238 and SR9243, represent an alternative therapeutic strategy. These compounds suppress the basal activity of LXRs, thereby inhibiting the expression of genes involved in lipogenesis without the deleterious side effects associated with LXR activation.[1][2]
Mechanism of Action: LXR Inverse Agonism
Unlike LXR agonists which activate the receptor and recruit coactivators, LXR inverse agonists bind to LXRs and enhance the recruitment of corepressor proteins.[1] This stabilization of the LXR-corepresssor complex leads to the transcriptional repression of LXR target genes, most notably those involved in de novo lipogenesis (DNL) such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).[1][3]
References
A Comparative Analysis of SR9186 and Other Novel CYP3A4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the identification of potent and selective cytochrome P450 3A4 (CYP3A4) inhibitors is a critical aspect of drug discovery and development. CYP3A4 is a key enzyme responsible for the metabolism of a vast array of therapeutic agents, and its inhibition can significantly alter drug pharmacokinetics, leading to potential drug-drug interactions. This guide provides a comparative analysis of SR9186, a highly potent and selective CYP3A4 inhibitor, with other novel inhibitors, supported by experimental data and detailed methodologies.
Introduction to CYP3A4 and Its Inhibition
Cytochrome P450 3A4 (CYP3A4) is the most abundant and important drug-metabolizing enzyme in humans, accounting for the metabolism of approximately 50% of all clinically used drugs.[1][2] Its broad substrate specificity makes it a central player in drug clearance and a major contributor to drug-drug interactions. Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, controlled inhibition of CYP3A4 is a strategy employed to "boost" the therapeutic effect of certain drugs by reducing their metabolism.[3]
The development of novel CYP3A4 inhibitors with high potency and selectivity is crucial for several reasons:
-
Reaction Phenotyping: Selective inhibitors are invaluable tools for in vitro studies to determine the contribution of CYP3A4 to the metabolism of a new chemical entity.
-
Pharmacokinetic Enhancement: Potent inhibitors can be co-administered with drugs that are rapidly metabolized by CYP3A4 to improve their oral bioavailability and therapeutic efficacy.
-
Reducing Drug-Drug Interactions: Understanding the inhibitory potential of new drug candidates is essential to predict and mitigate the risk of adverse drug-drug interactions.
This guide focuses on this compound, a compound that has demonstrated exceptional potency and selectivity for CYP3A4, and compares its performance with other established and novel inhibitors.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the IC50 values for this compound and other notable CYP3A4 inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, particularly the substrate used in the assay.
This compound: A Highly Potent and Selective Inhibitor
This compound (also known as ML368) has been identified as a highly selective and potent inhibitor of CYP3A4.[4][5] A key feature of this compound is its remarkable selectivity for CYP3A4 over CYP3A5, an isoform that shares high sequence homology with CYP3A4.[4][5] This selectivity is a significant advantage in research applications aiming to dissect the specific contributions of each enzyme to drug metabolism.
| Inhibitor | Substrate | IC50 (nM) | Source |
| This compound | Midazolam | 9 | [4] |
| Testosterone | 4 | [4] | |
| Vincristine | 38 | [4] |
Table 1: IC50 values of this compound for CYP3A4 inhibition using different substrates in incubations with recombinantly expressed P450.
Comparison with Other Novel and Established Inhibitors
The landscape of CYP3A4 inhibitors is diverse, ranging from established drugs like ketoconazole and ritonavir to more recently developed compounds.
| Inhibitor | Substrate | IC50 (nM) | Selectivity Notes | Source |
| Ketoconazole | Midazolam | 20-50 | Also inhibits other CYPs | [6] |
| Ritonavir | Not Specified | 130 | Potent inhibitor, also inhibits other CYPs | [3] |
| Cobicistat | Not Specified | Not specified, but described as a potent and selective inhibitor | More selective than ritonavir | [3] |
| Furanocoumarin Dimer (55EE) | Testosterone | 21 | Highly selective for CYP3A4 | [7] |
| Rationally Designed Inhibitor (15b) | 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) | 200 | Comparable potency to ritonavir | [8] |
| Asenapine | Testosterone | 31,300 (non-competitive) | Also inhibits CYP1A2 and CYP2D6 | [9] |
Table 2: Comparative IC50 values and selectivity of various CYP3A4 inhibitors.
Experimental Protocols
A standardized and well-defined experimental protocol is essential for the accurate determination of CYP3A4 inhibition. Below is a generalized protocol for an in vitro CYP3A4 inhibition assay using human liver microsomes.
Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
Test inhibitor (e.g., this compound) and positive control inhibitor (e.g., ketoconazole)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for inhibitor stock solutions
-
LC-MS/MS system for metabolite quantification
2. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor and positive control in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare working solutions of the inhibitors and the CYP3A4 probe substrate by diluting the stock solutions in the assay buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following components in order:
-
Phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of the test inhibitor or positive control.
-
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
-
After a brief pre-incubation, start the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specific incubation time (e.g., 10-20 minutes, within the linear range of metabolite formation), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved in CYP3A4 inhibitor analysis and its role in drug metabolism, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for screening and characterization of novel CYP3A4 inhibitors.
Caption: The central role of CYP3A4 in the metabolic pathway of many drugs.
Discussion and Conclusion
The data presented in this guide highlight this compound as a frontrunner among novel CYP3A4 inhibitors due to its exceptional potency and, most notably, its high selectivity over CYP3A5.[4][5] This makes it an invaluable chemical probe for delineating the specific roles of these two closely related enzymes in drug metabolism.
While other novel inhibitors, such as the furanocoumarin dimer 55EE, also exhibit high potency and selectivity, the comprehensive characterization of this compound across multiple substrates provides a robust profile for its use in research settings.[7] The rationally designed inhibitors based on the ritonavir scaffold also demonstrate the potential for developing potent CYP3A4 inhibitors with potentially improved properties.[8]
For drug development professionals, the key takeaway is the importance of early and thorough characterization of the CYP inhibition profile of new drug candidates. The use of highly selective inhibitors like this compound in in vitro assays can provide more precise information on the metabolic pathways of new chemical entities, leading to better predictions of potential drug-drug interactions in the clinical setting.
Future research will likely focus on the development of inhibitors with even greater selectivity and tailored pharmacokinetic properties for specific applications, such as tissue-targeted inhibition to minimize systemic effects. The continued exploration of novel chemical scaffolds will undoubtedly expand the toolkit available to researchers for modulating the activity of this critical drug-metabolizing enzyme.
References
- 1. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming SR9186 Target Engagement in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of SR9186, a potent and selective inhibitor of Cytochrome P450 3A4 (CYP3A4). The following sections detail experimental protocols and present quantitative data to objectively assess the performance of this compound against other well-established CYP3A4 inhibitors.
Introduction to this compound and its Target: CYP3A4
This compound has been identified as a highly selective inhibitor of CYP3A4, an essential enzyme predominantly found in the liver and intestine.[1][2] CYP3A4 is responsible for the metabolism of a vast array of clinically used drugs.[] Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[4][5][6] Notably, this compound demonstrates greater than 1000-fold selectivity for CYP3A4 over its closely related isoform, CYP3A5, a significant advantage over less selective inhibitors like ketoconazole.[1][2] Verifying that this compound engages and inhibits CYP3A4 within a cellular context is a critical step in its pharmacological characterization.
Comparative Analysis of CYP3A4 Inhibition
To confirm target engagement, the inhibitory activity of this compound on CYP3A4 can be compared with other known inhibitors. The data below summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ketoconazole against CYP3A4 activity in different cellular and subcellular systems.
| Compound | Assay System | CYP3A4 Substrate | IC50 (nM) | Reference |
| This compound | Recombinant CYP3A4 | Midazolam | 9 | [7] |
| This compound | Recombinant CYP3A4 | Testosterone | 4 | [7] |
| This compound | Human Liver Microsomes (0.05 mg/ml) | Testosterone | 10 | [1] |
| This compound | Human Liver Microsomes (1.0 mg/ml) | Testosterone | 224 | [1] |
| Ketoconazole | Recombinant CYP3A4 | Midazolam | Varies (Potent Inhibitor) | [1] |
| Ketoconazole | Human Liver Microsomes | Varies (Potent Inhibitor) | Varies (Potent Inhibitor) | [1] |
Experimental Protocols for Target Engagement Confirmation
Robust confirmation of target engagement requires a multi-faceted approach, combining direct enzymatic assays with functional cellular assays.
Direct Measurement of CYP3A4 Activity in Cellular Lysates
A direct and quantitative method to assess target engagement is to measure the enzymatic activity of CYP3A4 in the presence of the inhibitor. The P450-Glo™ CYP3A4 Assay is a commercially available, luminescence-based assay that provides a sensitive and high-throughput method for this purpose.[8][9]
Experimental Workflow:
Protocol:
-
Cell Culture: Culture HepG2 cells, preferably those stably overexpressing CYP3A4, in a 96-well plate to near confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a comparator compound (e.g., ketoconazole) for a predetermined time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
CYP3A4 Activity Assay:
-
Add a luminogenic CYP3A4 substrate (e.g., Luciferin-PFBE) to the cell lysate.[8]
-
Incubate to allow for the enzymatic conversion of the substrate to luciferin.
-
Add a luciferin detection reagent.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to CYP3A4 activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Downstream Functional Assay: P-glycoprotein (P-gp) Efflux Assay
Some CYP3A4 inhibitors are also known to interact with the P-glycoprotein (P-gp/MDR1) drug efflux pump.[5] Assessing the effect of this compound on P-gp activity can provide a more comprehensive understanding of its cellular effects and potential off-target interactions.
Signaling Pathway:
References
- 1. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com.cn]
Independent Verification of Published SR9186 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of SR9186 and other common CYP3A4 inhibitors against various substrates in human liver microsomes (HLM) or recombinant CYP3A4 (rCYP3A4). Lower IC50 values indicate higher potency.
| Inhibitor | Substrate | System | IC50 (nM) | Reference |
| This compound (ML368) | Midazolam | rCYP3A4 | 9 | [1] |
| This compound (ML368) | Testosterone | rCYP3A4 | 4 | [1] |
| This compound (ML368) | Vincristine | rCYP3A4 | 38 | [1] |
| Ketoconazole | Testosterone | HLM | 40 | [2] |
| Ketoconazole | Midazolam | HLM | 1040 - 1690 | [3][4] |
| Ritonavir | Midazolam | HLM | 14 | [5] |
| Itraconazole | Midazolam | HLM | 6.1 (unbound) | |
| Itraconazole Metabolite (ND-ITZ) | Midazolam | HLM | 0.4 (unbound) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information from the primary publication on this compound.
CYP3A4 Inhibition Assay in Human Liver Microsomes (HLM)
This protocol describes a typical in vitro assay to determine the IC50 value of an inhibitor against CYP3A4 activity using a probe substrate.
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
CYP3A4 probe substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
96-well microplates
-
Incubator
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor and a range of serial dilutions.
-
Prepare a working solution of the CYP3A4 probe substrate in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
HLM (final protein concentration typically 0.1-0.5 mg/mL)
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the CYP3A4 probe substrate to each well to initiate the enzymatic reaction.
-
Immediately add the NADPH regenerating system to start the metabolic process.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of CYP3A4 Inhibition
Caption: Mechanism of CYP3A4 inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Comparative Data
Caption: Comparison of this compound with other CYP3A4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation of vincristine for the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincristine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic REV-ERB Agonists: SR9009 and Next-Generation Alternatives
An objective analysis of REV-ERBα and REV-ERBβ modulators for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of commonly used and novel synthetic REV-ERB agonists, with a primary focus on SR9009 and its evolution to more potent and specific compounds. While the initial topic of interest included SR9186, it is crucial to clarify that this compound is not a REV-ERB agonist but a selective CYP3A4 inhibitor[1]. Therefore, a direct comparison of its REV-ERB activity with SR9009 is not scientifically valid. This guide will instead focus on a comparative analysis of well-characterized REV-ERB agonists: SR9009, SR9011, and the newer compound STL1267, providing supporting experimental data to objectively assess their performance.
Introduction to REV-ERB and its Pharmacological Modulation
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock.[2][3] They function as transcriptional repressors, playing a pivotal role in regulating the expression of core clock genes, such as BMAL1 and CLOCK.[4] Beyond their role in maintaining circadian rhythm, REV-ERBs are key regulators of various physiological processes, including lipid and glucose metabolism, inflammation, and adipogenesis.[5][6][7] The discovery of heme as the physiological ligand for REV-ERBs opened the door to the development of synthetic ligands that can pharmacologically modulate their activity, offering therapeutic potential for metabolic diseases, sleep disorders, and inflammatory conditions.[8]
SR9009 emerged as a first-generation synthetic REV-ERB agonist with in vivo activity, demonstrating the therapeutic promise of targeting this pathway.[4] However, the field has since evolved, with the development of new compounds aiming for improved potency, specificity, and pharmacokinetic properties.
Comparative Analysis of REV-ERB Agonists
This section provides a detailed comparison of SR9009 with other notable REV-ERB agonists. The data presented is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of REV-ERB Agonists
| Compound | Target(s) | Assay Type | IC50 (nM) | Efficacy | Reference(s) |
| SR9009 | REV-ERBα, REV-ERBβ | GAL4-REV-ERBα cotransfection | 670 | Potent repressor | |
| GAL4-REV-ERBβ cotransfection | 800 | Potent repressor | [9] | ||
| Bmal1 promoter-luciferase | 710 | Potent repressor | [9] | ||
| SR9011 | REV-ERBα, REV-ERBβ | GAL4-REV-ERBα cotransfection | 790 | Potent repressor | [9] |
| GAL4-REV-ERBβ cotransfection | 560 | Potent repressor | [9] | ||
| Bmal1 promoter-luciferase | 620 | Potent repressor | [9] | ||
| STL1267 | REV-ERBα, REV-ERBβ | NCoR ID1 recruitment to REV-ERBα (FRET) | ~190 | ~2x more efficacious than SR9009 | [5] |
| REV-ERBα radioligand binding | Ki = 160 | High affinity | [10] |
Table 2: Summary of In Vivo Effects of REV-ERB Agonists
| Compound | Model | Key Findings | Reference(s) |
| SR9009 | Diet-induced obese mice | Reduced fat mass, improved dyslipidemia and hyperglycemia. | [4][5] |
| Mice (circadian behavior) | Altered circadian locomotor activity. | [4] | |
| Mice (inflammation model) | Suppressed expression of pro-inflammatory cytokines. | [11] | |
| SR9011 | Diet-induced obese mice | Reduced fat mass, improved dyslipidemia and hyperglycemia. | [5] |
| Mice (circadian behavior) | Altered circadian locomotor activity. | [4] | |
| STL1267 | Mice (inflammatory pain model) | Reduced footpad inflammation more effectively than SR9009. | [11] |
| Mice (pharmacokinetics) | Improved bioavailability in liver, skeletal muscle, adipose tissue, and brain compared to SR9009. | [5] |
Signaling Pathways and Experimental Workflows
REV-ERB Signaling Pathway
REV-ERB agonists enhance the natural function of REV-ERB as a transcriptional repressor. Upon ligand binding, REV-ERB undergoes a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[5][11] This complex then binds to REV-ERB response elements (RevREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.
Caption: REV-ERB agonist mechanism of action.
Experimental Workflow: Assessing REV-ERB Agonist Activity
A typical workflow to characterize a novel REV-ERB agonist involves a series of in vitro and in vivo experiments to determine its potency, efficacy, specificity, and physiological effects.
Caption: Workflow for characterizing REV-ERB agonists.
Detailed Experimental Protocols
REV-ERBα/β Cotransfection Assay for Potency Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on REV-ERB-mediated transcriptional repression.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):
-
A Gal4-responsive luciferase reporter plasmid (e.g., pFR-Luc).
-
A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., SR9009, STL1267) or vehicle control (DMSO).
-
Luciferase Assay: After 24 hours of incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data is then plotted against the compound concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
In Vivo Assessment of Metabolic Effects in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of a REV-ERB agonist on body weight, fat mass, and metabolic parameters in a model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity.
-
Compound Administration: DIO mice are randomly assigned to treatment groups and administered the test compound (e.g., SR9009 at 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once or twice daily.
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured at the beginning and end of the study using techniques like quantitative nuclear magnetic resonance (qNMR).
-
Metabolic Analysis:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis.
-
Plasma Analysis: Blood samples are collected to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Gene Expression Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and white adipose tissue (WAT) are collected for gene expression analysis of key metabolic genes by qPCR.
Conclusion
The pharmacological activation of REV-ERB holds significant promise for the treatment of a range of diseases. While SR9009 has been a valuable tool for elucidating the physiological roles of REV-ERB, the development of next-generation agonists like STL1267, with improved potency, specificity, and pharmacokinetic profiles, represents a significant advancement in the field.[5][8][11] These newer compounds offer researchers more precise tools to probe REV-ERB biology and may pave the way for the development of novel therapeutics for metabolic and inflammatory disorders. Continued research and head-to-head comparative studies will be essential to fully characterize the therapeutic potential of these promising molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. REV-ERB_TargetMol [targetmol.com]
- 4. ovid.com [ovid.com]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orphan Rev-erb nuclear receptors: a link between metabolism, circadian rhythm and inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SR9186: A Procedural Guide
For Immediate Reference: Treat SR9186 as a chemical waste product. Do not dispose of down the drain or in regular trash.
Researchers and laboratory personnel handling this compound, a selective CYP3A4 inhibitor, must adhere to stringent disposal protocols to ensure safety and regulatory compliance. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a conservative approach to its disposal is recommended due to its bioactive nature and a lack of comprehensive long-term environmental impact data. Product literature often advises treating novel research chemicals as potentially hazardous.[1]
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of unwanted this compound and its containers.
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a non-halogenated organic solid waste. If it is in a solution, the solvent will dictate the appropriate liquid waste stream.
-
Waste Container Labeling:
-
Use a designated, chemically compatible, and clearly labeled waste container.
-
The label should include:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: N-(4'-cyano[1,1'-biphenyl]-4-yl)-N'-[4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl]-urea.
-
The CAS Number: 1361414-26-7.
-
An indication of the hazards (e.g., "Bioactive," "Handle with Caution").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
-
Accumulation of Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a suitable, well-sealed secondary container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated, sealed waste bag or container.
-
Liquid Waste: Solutions of this compound should be collected in a designated, leak-proof liquid waste container. Do not mix with incompatible solvents.
-
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and sources of ignition.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste. Follow all institutional procedures for waste manifest and pickup.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | N-(4'-cyano[1,1'-biphenyl]-4-yl)-N'-[4-(3H-imidazo[4,5-b]pyridin-7-yl)phenyl]-urea |
| Synonyms | ML368 |
| CAS Number | 1361414-26-7 |
| Molecular Formula | C₂₆H₁₈N₆O |
| Molecular Weight | 430.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Dimethylformamide |
| Storage | Store at -20°C |
Data sourced from supplier safety and product information sheets.[1]
Experimental Protocols Cited
The proper handling and disposal of this compound are critical in the context of its use in research. It is primarily used as a selective inhibitor of the cytochrome P450 isoform CYP3A4.[2] Experimental protocols involving this compound typically involve its dissolution in solvents like DMSO for in vitro assays. All materials and solutions from such experiments should be considered chemical waste and disposed of according to the procedures outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling SR9186
Disclaimer: This document provides essential guidance on the safe handling of the research chemical SR9186. However, a specific Safety Data Sheet (SDS) for this compound from a supplier has not been publicly available during the compilation of this information. Therefore, this compound should be treated as a potentially hazardous substance. Researchers, scientists, and drug development professionals must obtain a comprehensive SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound. The information provided herein is based on general best practices for handling research-grade chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
Given the absence of specific hazard data for this compound, a cautious approach to personal protection is mandatory. The following PPE should be considered the minimum requirement when handling this compound in any form (solid or in solution).
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, aerosols, and airborne particles that could cause serious eye damage. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Provides a barrier against skin contact. Double-gloving is recommended, especially when handling concentrated solutions. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. The type of respirator should be determined in consultation with your institution's EHS department based on a risk assessment. |
Operational Plan
A clear and structured operational plan is crucial for the safe handling of this compound. This plan should encompass all stages from receiving the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product information from suppliers suggests storage at -20°C for long-term stability.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Weighing: When weighing the solid compound, use appropriate containment measures to prevent the generation of dust.
-
Dissolving: Dissolve this compound in a suitable solvent within the chemical fume hood. Be aware of the potential hazards of the solvent used.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill using appropriate absorbent materials. Follow your institution's established spill cleanup procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations.
-
Waste Classification: Since the specific hazards of this compound are not fully documented, it should be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused compound, contaminated PPE, and any materials used for spill cleanup.
-
Containerization: Collect all this compound waste in clearly labeled, sealed, and appropriate waste containers.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's approved chemical waste vendor.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (CYP3A4) | 9 nM (Midazolam → 1'-hydroxymidazolam) | [1] |
| 4 nM (Testosterone → 6β-hydroxytestosterone) | [1] | |
| 38 nM (Vincristine → Vincristine M1) | [1] | |
| Storage Stability (Solid) | -20°C for up to 2 years | General recommendation from suppliers |
| Storage Stability (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound will be highly dependent on the specific research application. Researchers should develop their own detailed protocols in accordance with their experimental design and institutional guidelines. As a general starting point for in vitro assays, a stock solution of this compound is typically prepared in a solvent like DMSO. For cell-based assays, this stock solution is then further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Visualizations
The following diagrams illustrate key workflows and concepts for the safe handling of research chemicals like this compound.
Caption: Workflow for Safe Handling of Research Chemicals.
Caption: Recommended Personal Protective Equipment for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
